3-Bromobenzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFRYIWRFNILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480476 | |
| Record name | 3-Bromobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16796-52-4 | |
| Record name | 3-Bromobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromobenzamidine Hydrochloride
CAS Number: 16796-52-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromobenzamidine hydrochloride, a key reagent in biochemical and pharmaceutical research. This document details its physicochemical properties, a robust synthesis protocol, its application as a serine protease inhibitor with a detailed assay methodology, and its role in relevant signaling pathways.
Physicochemical and Structural Data
This compound is a white to light yellow solid compound.[1] Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 16796-52-4 | [2] |
| Molecular Formula | C₇H₈BrClN₂ | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid/powder | [1][3] |
| Purity | ≥95% (HPLC) | [2][3] |
| Melting Point | 129-131°C | [2] |
| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [2] |
| Synonyms | 3-Bromobenzimidamide hydrochloride | [5] |
| Storage Conditions | Store at 0-8°C | [3] |
Synthesis of this compound
The primary route for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[4]
Experimental Protocol: Pinner Reaction
This protocol is adapted from established methods for the Pinner reaction.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend 10.0 g (54.9 mmol) of 3-bromobenzonitrile in 30 mL of anhydrous ethanol.
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be maintained at a low temperature. Continue the introduction of HCl until the nitrile has completely dissolved and the solution is saturated.
-
Isolation of Pinner Salt: Seal the flask and stir at room temperature for 24 hours, during which a precipitate of the ethyl 3-bromobenzimidate hydrochloride will form. The product can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to this compound
-
Preparation: Suspend the crude imidate hydrochloride from the previous step in 50 mL of anhydrous ethanol in a pressure-resistant vessel.
-
Reaction: Cool the suspension to -10°C and pass anhydrous ammonia gas through the mixture until saturation.
-
Isolation: Seal the vessel and stir at room temperature for 48 hours. The by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.
-
Purification: Evaporate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
Application as a Serine Protease Inhibitor
This compound is a known inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.[1] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases like trypsin, thrombin, and plasmin, preventing substrate binding and catalysis.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of trypsin in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of the chromogenic substrate L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the trypsin solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm (for p-nitroaniline release from L-BAPNA) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive inhibition).
-
Signaling Pathways and Experimental Workflows
Serine Protease Signaling Pathway
Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This process initiates intracellular signaling cascades.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 3-Bromobenzamidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 3-Bromobenzamidine hydrochloride, a significant compound in biochemical and pharmaceutical research. The focus is on its chemical properties, its role as a serine protease inhibitor, and the methodologies for its study.
Core Compound Properties
This compound is a brominated derivative of benzamidine, recognized for its utility in the synthesis of bioactive molecules and as a potent inhibitor of serine proteases.[1] Its stability and solubility in aqueous solutions make it a valuable tool in various biological assays.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 235.51 g/mol | [1][2] |
| Molecular Formula | C₇H₈BrClN₂ | [1][3][4][5] |
| CAS Number | 16796-52-4 | [1] |
| Appearance | White to light yellow solid | [2][3] |
| Purity | ≥95% (HPLC) | [1][2] |
| Melting Point | 129-131°C | [1] |
| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [1] |
| Canonical SMILES | Cl.N=C(N)C1=CC=CC(Br)=C1 | [1] |
| Storage Conditions | Store at 0-8°C | [2] |
Applications in Research and Drug Development
This compound's primary application stems from its function as a competitive inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.[1]
-
Biochemical Research: It serves as a tool compound for studying the structure, function, and regulation of serine proteases.[1]
-
Pharmaceutical Development: The benzamidine scaffold is a well-established pharmacophore for serine protease inhibition. This compound is explored for developing therapeutic agents against diseases where serine proteases are implicated, such as inflammation, coagulation disorders, and cancer.[1]
-
Diagnostic Assays: It can be utilized in assays designed to detect and quantify protease activity, which can be a biomarker for various diseases.[1]
Experimental Protocols
While specific protocols for this compound are proprietary to individual research labs, a general methodology for evaluating its inhibitory effect on a target serine protease, such as trypsin, is provided below. This protocol is based on standard fluorometric enzyme inhibition assays.
General Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀ value) of this compound against a specific serine protease.
Materials:
-
Target Serine Protease (e.g., Trypsin)
-
This compound
-
Fluorogenic Substrate (e.g., Boc-Val-Leu-Lys-AMC for plasmin, or Z-Gly-Gly-Arg-NHMec for trypsin)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:
-
Assay Buffer
-
Varying concentrations of this compound.
-
Control wells should contain the solvent vehicle instead of the inhibitor.
-
-
Enzyme Addition: Add the serine protease to each well to initiate a pre-incubation period. This allows the inhibitor to bind to the enzyme. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[6] The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound like this compound.
Signaling Pathway Context
This compound acts by inhibiting serine proteases. Many of these proteases, like thrombin and trypsin, exert their effects on cells by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][4][8] The inhibitor would block the initial step in this cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. journals.physiology.org [journals.physiology.org]
3-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical properties of 3-Bromobenzamidine hydrochloride, a versatile serine protease inhibitor and valuable building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental protocols, and relevant biological and chemical pathways.
Core Physical Properties
This compound is a white to light yellow crystalline solid.[1] It is a brominated derivative of benzamidine, a class of compounds known for their interaction with serine proteases.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays and as a reagent in organic synthesis.[2][3]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 16796-52-4 | [1][2][4] |
| Molecular Formula | C₇H₇BrN₂·HCl | [2] |
| Molecular Weight | 235.51 g/mol | [1][2][4] |
| Appearance | White to light yellow solid/powder | [1][2] |
| Melting Point | 129-131 °C | [4] |
| Purity | ≥95% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures applicable to crystalline organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or g/100mL.
Biological Context: Inhibition of Serine Protease Pathways
Benzamidine and its derivatives are well-established inhibitors of serine proteases. These enzymes play a crucial role in numerous physiological processes, including the blood coagulation cascade. The amidine group of benzamidine mimics the side chain of arginine and can form a stable complex with the active site of serine proteases, thereby inhibiting their enzymatic activity.
The following diagram illustrates the blood coagulation cascade, a key pathway involving multiple serine proteases that could be targeted by inhibitors like this compound.
Caption: The blood coagulation cascade, highlighting potential points of inhibition by this compound.
Synthetic Chemistry Context
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromo-substituent provides a reactive handle for various cross-coupling reactions, while the amidine group can be a key pharmacophore or be further modified.
The following diagram outlines a general experimental workflow for the synthesis of this compound from 3-bromobenzonitrile.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromobenzamidine Hydrochloride
This technical guide provides a comprehensive overview of 3-Bromobenzamidine hydrochloride, a versatile molecule of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and its role as a serine protease inhibitor.
Chemical Structure and Properties
This compound is a halogenated derivative of benzamidine. The presence of the bromine atom at the meta position of the phenyl ring and the amidinium hydrochloride group confers specific chemical reactivity and biological activity to the molecule.
Chemical Structure:
The chemical structure of this compound is presented below:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrClN₂ | [1] |
| Molecular Weight | 235.51 g/mol | [1] |
| CAS Number | 16796-52-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 129-131 °C | [1] |
| Purity | ≥95% | [1] |
| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [1] |
| SMILES | Cl.N=C(N)C1=CC=CC(Br)=C1 | [1] |
| InChI | InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | [1] |
Experimental Protocols
Synthesis of this compound via the Pinner Reaction:
The most common and effective method for the synthesis of this compound is the Pinner reaction, starting from 3-bromobenzonitrile.[2][3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine.[2][3]
Materials:
-
3-Bromobenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in ethanol)
Procedure:
-
Formation of the Imino Ester Hydrochloride (Pinner Salt): A solution of 3-bromobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature to allow for the formation of the ethyl 3-bromobenzimidate hydrochloride precipitate. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Conversion to this compound: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction converts the imino ester to the corresponding amidine. The resulting this compound can be purified by recrystallization.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the specific laboratory setup.
Biological Activity: Serine Protease Inhibition
This compound is a known inhibitor of serine proteases, a large family of enzymes that play crucial roles in various physiological and pathological processes.[4] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases, preventing the binding and cleavage of their natural substrates.[5]
Mechanism of Inhibition:
The inhibitory activity of benzamidine derivatives stems from the structural similarity of the amidinium group to the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue in the S1 pocket of the protease's active site. This interaction, along with other potential interactions of the bromophenyl ring within the active site, blocks the substrate from binding and being cleaved.
Visualizations
Logical Workflow for the Synthesis of this compound:
The following diagram illustrates the logical steps involved in the synthesis of this compound from its precursor, 3-bromobenzonitrile, via the Pinner reaction.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Bromobenzamidine Hydrochloride Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 3-Bromobenzamidine hydrochloride (CAS No: 16796-52-4), a critical reagent in biochemical research and pharmaceutical development. This document outlines typical purity grades, detailed analytical methodologies for quality control, and potential impurity profiles.
Core Purity Specifications
This compound is commercially available in various purity grades. The following table summarizes the typical specifications offered by chemical suppliers. It is imperative for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact experimental outcomes.
| Parameter | Specification | Analytical Method |
| Purity | ≥ 95% to ≥ 97%[1][2][3] | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to light yellow powder[2] | Visual Inspection |
| Moisture Content | ≤ 0.5%[2] | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
Analytical Methodologies for Purity Determination
Accurate determination of purity and impurity profiles is crucial for ensuring the quality and consistency of this compound. The following sections detail the experimental protocols for the primary analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is the standard method for assessing the purity of this compound. A reverse-phase method is typically employed to separate the main compound from its organic impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 10% B) and gradually increase it to elute more non-polar impurities. A representative gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) for Identity and Purity Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting the presence of proton-containing impurities.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: The spectrum should be consistent with the known chemical structure of this compound. The absence of significant unassigned signals indicates high purity. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimation of their levels.
Potential Impurity Profile
The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of amidines is from the corresponding nitrile. Therefore, potential impurities may include:
-
3-Bromobenzonitrile: The starting material for the synthesis.
-
3-Bromobenzamide: A potential hydrolysis product.
-
Other related substances: By-products from the amination reaction.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical workflow for the quality control of this compound and the experimental workflow for HPLC purity analysis.
Caption: A logical workflow for the quality control of this compound.
Caption: An experimental workflow for HPLC purity analysis of this compound.
References
3-Bromobenzamidine Hydrochloride: A Technical Guide to its Solubility in DMSO for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromobenzamidine hydrochloride in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines the available data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action as a serine protease inhibitor.
Executive Summary
Data Presentation: Physicochemical Properties
While a precise numerical value for the solubility of this compound in DMSO is not documented in readily accessible databases, its general physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrClN₂ | Chem-Impex |
| Molecular Weight | 235.51 g/mol | Chem-Impex |
| Appearance | White solid | Chem-Impex |
| Purity | ≥95% (HPLC) | Chem-Impex |
| Melting Point | 129-131°C | Fluorochem |
Experimental Protocol: Determination of Solubility in DMSO
The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in DMSO. This method is adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a precise volume of DMSO (e.g., 1 mL) to the tube.
-
Tightly cap the tube and vortex vigorously for 2-3 minutes to facilitate dissolution.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker or incubator set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solid is reached. Gentle, continuous agitation is recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). A high dilution factor will likely be necessary.
-
-
Quantitative Analysis:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the DMSO supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value represents the solubility of the compound in DMSO, typically expressed in mg/mL or mM.
-
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor of serine proteases. Benzamidine and its derivatives mimic the structure of arginine and lysine, which are common substrates for these enzymes. The inhibitor binds to the active site of the serine protease, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow: Serine Protease Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on a serine protease.
Caption: A generalized workflow for a serine protease inhibition assay.
References
3-Bromobenzamidine Hydrochloride: A Technical Guide to Water Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromobenzamidine hydrochloride, with a core focus on its aqueous solubility. The document details the physicochemical properties of the compound, presents a comprehensive experimental protocol for solubility determination, and illustrates its primary mechanism of action as a serine protease inhibitor.
Physicochemical Properties of this compound
This compound is a synthetic organic compound widely utilized in biomedical research and as a building block in pharmaceutical development.[1] Its utility is often linked to its ability to act as a potent inhibitor of serine proteases.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂·HCl | [1] |
| Molecular Weight | 235.51 g/mol | [1] |
| CAS Number | 16796-52-4 | [1] |
| Appearance | White to light yellow solid/powder | Chem-Impex, Capot Chemical |
| Purity | ≥95% (HPLC) | [1] |
| Melting Point | 129-131°C | Fluorochem |
| Water Solubility | Soluble in aqueous solutions* | [1] |
Experimental Protocol: Determination of Aqueous Solubility
The following is a generalized and robust protocol for determining the aqueous solubility of a hydrochloride salt like this compound, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Deionized water (HPLC grade)
-
Buffer solutions (if pH-dependent solubility is to be determined)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a suitable solvent compatible with the HPLC mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the concentration of the saturated solution.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Securely cap the vials and place them in a temperature-controlled orbital shaker set at 25°C.
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.
-
If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
-
Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the filtered and potentially diluted sample from the solubility experiment.
-
Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the saturated solution.
-
-
Data Interpretation:
-
The concentration determined from the HPLC analysis represents the equilibrium solubility of this compound in water at the specified temperature. The result is typically reported in units such as mg/mL or g/L.
-
Below is a graphical representation of the experimental workflow.
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor of serine proteases. These enzymes are characterized by a catalytic triad of amino acids (typically serine, histidine, and aspartate) in their active site, which is responsible for cleaving peptide bonds in proteins.
The benzamidine moiety of the inhibitor is structurally similar to the side chains of arginine and lysine, which are common substrates for trypsin-like serine proteases. This structural mimicry allows 3-Bromobenzamidine to bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.
The following diagram illustrates the general mechanism of serine protease inhibition by a benzamidine-based inhibitor.
References
Synthesis of 3-Bromobenzamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Bromobenzamidine hydrochloride, a key building block in medicinal chemistry and drug development. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its utility stems from the presence of the reactive amidine group and the bromine-substituted phenyl ring, which allows for further chemical modifications. A common and effective method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate salt, followed by ammonolysis to yield the desired amidine.
Reaction Scheme
The synthesis of this compound from 3-Bromobenzonitrile proceeds via a two-step Pinner reaction mechanism. The overall reaction is depicted below:
Step 1: Formation of the Pinner Salt (Ethyl 3-bromobenzimidate hydrochloride) 3-Bromobenzonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride, also known as a Pinner salt.
Step 2: Ammonolysis of the Pinner Salt The intermediate Pinner salt is then treated with ammonia to yield 3-Bromobenzamidine, which is subsequently isolated as its hydrochloride salt.
Data Presentation
The following tables summarize the key physical, chemical, and reaction data for the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | White to off-white powder | 38-40 | 6952-59-6 |
| This compound | C₇H₈BrClN₂ | 235.51 | Off-white to white powder | 129-131 | 16796-52-4 |
Table 2: Key Reaction Parameters
| Parameter | Value |
| Starting Material | 3-Bromobenzonitrile |
| Key Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Ammonia |
| Overall Reaction Yield | Approximately 81%[1] |
| Reaction Type | Pinner Reaction |
| Product Purity | Typically ≥ 95% |
Experimental Protocol
This protocol is based on the general principles of the Pinner reaction and is adapted for the synthesis of this compound.
Materials:
-
3-Bromobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or a solution in anhydrous ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Step 1: Formation of Ethyl 3-bromobenzimidate hydrochloride (Pinner Salt)
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-Bromobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2-3 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C.
-
Continue the introduction of HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and allow the reaction mixture to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to ensure complete formation of the imidate hydrochloride.
-
The Pinner salt will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried ethyl 3-bromobenzimidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol.
-
Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.
-
After the reaction is complete, filter the mixture to remove the precipitated ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a white to off-white crystalline solid.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
3-Bromobenzamidine hydrochloride synthesis from 3-bromobenzonitrile
An In-depth Technical Guide to the Synthesis of 3-Bromobenzamidine Hydrochloride from 3-Bromobenzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed walkthrough for the synthesis of this compound, a valuable building block in pharmaceutical research and development, from its nitrile precursor, 3-bromobenzonitrile. The methodology is grounded in the classical Pinner reaction, a reliable and well-established method for the preparation of amidines from nitriles.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Strategic Overview: The Pinner Reaction Pathway
The conversion of 3-bromobenzonitrile to this compound is efficiently achieved via a two-step sequence known as the Pinner reaction.[1][3][4][5] This acid-catalyzed process first involves the reaction of the nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt.[6] This intermediate is then subjected to ammonolysis to yield the desired amidine hydrochloride.
The overall transformation can be summarized as follows:
This method is favored for its high yields and the relative stability of the intermediate Pinner salt under anhydrous conditions, allowing for a controlled and stepwise synthesis.
Mechanistic Insights: The "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Pinner reaction proceeds through two distinct stages:
Stage 1: Formation of the Ethyl 3-bromobenzimidate Hydrochloride (Pinner Salt)
The first stage involves the acid-catalyzed addition of an alcohol (in this case, ethanol) to the nitrile.
Caption: Mechanism of Pinner Salt Formation.
-
Protonation of the Nitrile: Anhydrous hydrogen chloride gas protonates the nitrogen atom of the nitrile group in 3-bromobenzonitrile. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[3][4]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated nitrile carbon.
-
Formation of the Pinner Salt: The resulting intermediate is the stable ethyl 3-bromobenzimidate hydrochloride, which typically precipitates from the reaction mixture.[6]
Stage 2: Ammonolysis of the Pinner Salt to this compound
The isolated Pinner salt is then converted to the final product through reaction with ammonia.
References
An In-depth Technical Guide to the Mechanism of Action of 3-Bromobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzamidine hydrochloride, a halogenated derivative of benzamidine, is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions with target enzymes, its impact on critical physiological signaling pathways, and the experimental methodologies used for its characterization. By competitively binding to the active site of serine proteases, this compound can modulate a variety of biological processes, including blood coagulation and fibrinolysis, making it a valuable tool for research and a potential scaffold for therapeutic drug development.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological and pathological processes. They are characterized by the presence of a highly reactive serine residue in their active site, which is essential for their catalytic activity. The activity of these proteases is tightly regulated, and their dysregulation is implicated in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer.
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[1] The amidine group of these molecules mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This allows them to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking substrate access and inhibiting enzymatic activity. This compound is a specific derivative of benzamidine where a bromine atom is substituted at the meta-position of the phenyl ring. This substitution modifies the electronic and hydrophobic properties of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.[2][3]
Mechanism of Action: Competitive Inhibition
The primary mechanism of action of this compound is competitive inhibition. This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.
The key molecular interactions governing the binding of this compound to the active site of a trypsin-like serine protease include:
-
Ionic Interactions: The positively charged amidinium group of 3-Bromobenzamidine forms a salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.
-
Hydrogen Bonds: The amidine group also acts as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of amino acid residues lining the active site.
-
Hydrophobic Interactions: The phenyl ring of the inhibitor engages in hydrophobic interactions with the side chains of nonpolar amino acid residues within the S1 pocket. The bromine substituent at the meta-position can further enhance these hydrophobic interactions.[2][3]
This binding of this compound to the active site prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.
A diagram illustrating the competitive inhibition mechanism is provided below:
Quantitative Data: Inhibition of Serine Proteases
Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that the inhibitory activity against serine proteases like trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituents, such as their hydrophobicity and electronic effects.[2][3] It is established that hydrophobic interactions play a significant role in the binding of benzamidine derivatives to these enzymes.[3]
Table 1: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases
| Serine Protease | Ki (µM) |
| Trypsin | 19[1] |
| Thrombin | Not specified |
| Plasmin | Not specified |
| Acrosin | 4[1] |
Note: This table presents data for the parent compound, benzamidine. The Ki values for this compound are expected to be in a similar range, with the bromo-substituent potentially modulating the affinity.
Impact on Signaling Pathways
By inhibiting key serine proteases, this compound can significantly impact major physiological signaling cascades, most notably the blood coagulation cascade and the fibrinolytic system.
The Blood Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (clotting factors) that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa.
3-Bromobenzamidine, as a competitive inhibitor of these trypsin-like proteases, is expected to interfere with the coagulation cascade. By inhibiting thrombin, it would directly block the conversion of fibrinogen to fibrin, a critical step in clot formation. Inhibition of Factor Xa would disrupt the common pathway of coagulation, preventing the amplification of the clotting signal.
The following diagram illustrates the potential points of inhibition by this compound in the coagulation cascade:
The Fibrinolytic System
Fibrinolysis is the enzymatic process that degrades fibrin clots, thereby restoring blood flow after tissue repair. The key serine protease in this system is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators.
As an inhibitor of plasmin, this compound would be expected to impede the breakdown of fibrin clots. This anti-fibrinolytic activity could be of interest in conditions characterized by excessive bleeding.
The diagram below shows the potential point of inhibition by this compound in the fibrinolytic pathway:
Experimental Protocols
The characterization of this compound as a serine protease inhibitor involves various in vitro assays. A key experiment is the determination of its inhibition constant (Ki).
Determination of the Inhibition Constant (Ki) for Trypsin
This protocol describes a general method for determining the Ki of a competitive inhibitor for trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin
-
This compound (Inhibitor)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, set up reactions containing a fixed concentration of trypsin and varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), perform a set of reactions with a range of substrate concentrations.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance over time at 405-410 nm, which corresponds to the release of p-nitroaniline from the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit the competitive inhibition model of the Michaelis-Menten equation, or use graphical methods such as the Lineweaver-Burk or Dixon plots to determine the apparent Km at each inhibitor concentration.
-
The Ki can then be calculated from the relationship between the apparent Km and the inhibitor concentration.
-
The following diagram illustrates the experimental workflow for determining the Ki value:
Conclusion
This compound is a competitive inhibitor of serine proteases, acting by reversibly binding to the active site of these enzymes. Its mechanism of action is well-understood based on the extensive studies of its parent compound, benzamidine, and other derivatives. The inhibitory activity of this compound makes it a potent modulator of critical signaling pathways such as the blood coagulation cascade and fibrinolysis. This property, combined with its synthetic tractability, positions this compound as a valuable research tool for studying the function of serine proteases and as a potential lead compound in the development of novel therapeutics for a variety of diseases. Further quantitative studies are warranted to precisely determine its inhibition constants for a broader range of serine proteases and to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromobenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2][3] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound as a research tool for studying serine proteases, with a focus on its mechanism of action, inhibitory activity, relevant experimental protocols, and its application in understanding key signaling pathways.
Benzamidine and its derivatives are well-established inhibitors of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues such as arginine and lysine.[4] The positively charged amidinium group of benzamidine mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site.[4] The addition of a bromine atom at the 3-position of the benzene ring modifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.
Mechanism of Action
This compound acts as a competitive inhibitor. In this mode of inhibition, the inhibitor molecule, which structurally resembles the substrate, binds reversibly to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the catalytic activity of the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration.
Quantitative Data on Inhibitory Activity
The following table summarizes the known inhibition constants (Ki) for benzamidine against key serine proteases.
| Serine Protease | Ki of Benzamidine (µM) |
| Trypsin | 19 |
| Acrosin | 4 |
Data sourced from MedchemExpress.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against a target serine protease.
Serine Protease Inhibition Assay (General Protocol)
This protocol describes a common method to determine the inhibitory potency of a compound using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
Specific chromogenic or fluorogenic substrate for the protease
-
This compound
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, often containing CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to obtain a range of desired concentrations.
-
Prepare a stock solution of the substrate in an appropriate solvent and dilute it to the working concentration in assay buffer.
-
Prepare a solution of the serine protease in assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), the experiment should be repeated at different substrate concentrations. The data can then be analyzed using various methods, such as a Dixon plot or by fitting to the appropriate inhibition model using non-linear regression analysis.
-
Signaling Pathways
Serine proteases are integral components of complex signaling cascades. This compound can be a valuable tool to dissect the roles of specific serine proteases in these pathways.
The Coagulation Cascade
The blood coagulation cascade is a prime example of a serine protease-driven signaling pathway, leading to the formation of a fibrin clot. Key serine proteases in this cascade include thrombin and Factor Xa. Inhibitors of these proteases are of significant interest as anticoagulants.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of serine proteases involved in apoptosis is the caspases. While benzamidines are not typically primary caspase inhibitors, other serine proteases can influence apoptotic pathways. For instance, serine proteases released from cytotoxic T lymphocytes, such as granzymes, can initiate apoptosis in target cells. Some studies have also explored the apoptosis-inducing effects of novel benzamide derivatives in cancer cells.[7][8]
Conclusion
This compound is a valuable tool for researchers and scientists studying the function of serine proteases. Its competitive inhibitory mechanism allows for the investigation of the roles of these enzymes in various biological processes. The experimental protocols provided in this guide offer a framework for characterizing its inhibitory activity, and the signaling pathway diagrams illustrate the broader context in which this inhibitor can be applied. Further research to determine the specific inhibitory constants of this compound against a wider range of serine proteases will enhance its utility as a selective chemical probe in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromobenzamidine Hydrochloride: A Technical Guide to its Interaction with Target Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This technical guide provides an in-depth overview of the target proteases of this compound, quantitative inhibition data from broader studies on substituted benzamidines, detailed experimental protocols for assessing its inhibitory activity, and a visualization of the key signaling pathways in which these proteases are implicated.
Target Proteases and Mechanism of Action
This compound primarily targets a range of serine proteases that play crucial roles in various physiological and pathological processes. The core mechanism of action is competitive inhibition, where the inhibitor reversibly binds to the active site of the enzyme, preventing the natural substrate from binding. The primary targets identified in the literature include:
-
Trypsin: A key digestive enzyme involved in protein breakdown.
-
Thrombin: A central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.
-
Plasmin: The main enzyme involved in fibrinolysis, the breakdown of blood clots.
-
Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune response.
Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that the inhibitory potency against these proteases is influenced by the physicochemical properties of the substituents on the benzamidine ring.[1][2] Factors such as hydrophobicity and electronic effects of the substituent play a significant role in the binding affinity.[1] For instance, the interaction with thrombin is particularly sensitive to the hydrophobicity of the substituent, while the binding to plasmin and C1s is affected by both electron-donating properties and hydrophobicity.[1]
Quantitative Inhibition Data
While specific inhibition constants (Ki) for 3-Bromobenzamidine are embedded within broader QSAR studies, the following table presents representative Ki values for the parent compound, benzamidine, to provide a baseline for its inhibitory potency against key serine proteases. The inhibitory activity of substituted benzamidines, including the 3-bromo derivative, has been determined in comprehensive studies.[1][2]
| Enzyme | Inhibitor | K_i_ (μM) | Inhibition Type |
| Trypsin | Benzamidine | 19 | Competitive |
| Thrombin | Benzamidine | 220 | Competitive |
| Plasmin | Benzamidine | 350 | Competitive |
Data for Benzamidine is provided as a reference point for the general potency of the scaffold.
Experimental Protocols
The following is a detailed methodology for a typical enzyme inhibition assay to determine the inhibition constant (Ki) of this compound against a serine protease like trypsin.
Objective: To determine the inhibitory potency (Ki) and mechanism of inhibition of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl_2_)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl to ensure stability.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
Prepare the assay buffer (Tris-HCl, pH 8.0, with CaCl_2_).
-
-
Assay Setup:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of trypsin to each well (except for the blank).
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
Immediately place the microplate in the reader and measure the change in absorbance over time (kinetic read). The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V_0_) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V_0_ vs. 1/[S]) or a Dixon plot (1/V_0_ vs. [I]).
-
For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The inhibition constant (Ki) can be calculated from the Michaelis-Menten constant (Km) and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).
-
Signaling Pathways and Logical Relationships
Serine proteases are integral components of complex signaling cascades that regulate a multitude of cellular processes. Their dysregulation is often implicated in diseases such as cancer and chronic inflammation.
Serine Protease Signaling in Cancer Progression
In the tumor microenvironment, serine proteases like trypsin and thrombin can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors. This activation can trigger downstream signaling pathways that promote cell proliferation, invasion, and angiogenesis.
Caption: Inhibition of serine proteases by 3-Bromobenzamidine blocks PAR2 activation and downstream oncogenic signaling.
Experimental Workflow for Determining Inhibition Constant (Ki)
The process of determining the Ki value for an enzyme inhibitor involves a series of systematic steps, from initial measurements of enzyme kinetics to the final data analysis.
Caption: Workflow for the experimental determination of the inhibition constant (Ki) of 3-Bromobenzamidine.
Conclusion
This compound is a valuable research tool for studying the function of serine proteases and for the development of therapeutic agents targeting diseases where these enzymes are dysregulated. Its competitive and reversible mode of inhibition makes it a useful probe for investigating the roles of trypsin, thrombin, plasmin, and C1s in health and disease. The provided experimental protocol offers a robust framework for characterizing its inhibitory activity, and the signaling pathway diagrams illustrate the potential downstream consequences of its action in pathological contexts like cancer. Further investigation into the specific inhibitory constants of 3-Bromobenzamidine will provide a more precise understanding of its potency and selectivity.
References
An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromobenzamidine hydrochloride (CAS No. 16796-52-4), a key compound in pharmaceutical research and a known inhibitor of serine proteases. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a white to off-white solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrClN₂ | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/solid | [1][2] |
| Melting Point | 129-131 °C | [3] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
(Note: Some classifications are based on data for the similar compound 4-Bromobenzamidine hydrochloride and should be treated as indicative of potential hazards.)[4]
Signal Word: Warning[3]
Hazard Pictograms: [3]
-
GHS07: Harmful/Irritant
Safety and Handling Procedures
Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Receiving & Storage | • Safety glasses with side shields• Nitrile gloves |
| Weighing & Aliquoting | • Chemical splash goggles• Chemical-resistant gloves (e.g., Nitrile)• Lab coat• Consider a face shield for added protection |
| Syntheses & Reactions | • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., Nitrile)• Chemical-resistant lab coat or apron• Respiratory protection may be required based on the scale and ventilation |
| Spill Cleanup | • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., Nitrile)• Disposable coveralls• Appropriate respiratory protection |
Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing: Use a ventilated balance enclosure or conduct weighing in a fume hood to contain any fine powder.
General Hygiene Practices
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Keep containers securely sealed when not in use.[4]
-
Launder contaminated clothing separately before reuse.[4]
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials and foodstuffs.[4]
Spill and Waste Disposal
-
Spills: In the event of a spill, avoid creating dust. Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[4]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |
Experimental Protocols
Synthesis of this compound (via Pinner Reaction)
This protocol describes a general method for the synthesis of amidine hydrochlorides from nitriles, known as the Pinner reaction. This method would be applicable for the synthesis of this compound from 3-bromobenzonitrile.
Materials:
-
3-Bromobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Ammonia (anhydrous, in ethanol)
Procedure:
-
Imidate Formation: Dissolve 3-bromobenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube. Cool the mixture in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation.
-
Seal the flask and store it in a cold, dry place for several days until the ethyl 3-bromobenzimidate hydrochloride precipitates.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Amidine Formation: Suspend the dried ethyl 3-bromobenzimidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath and pass anhydrous ammonia gas through it until the solid dissolves.
-
Allow the reaction mixture to stand at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Experimental Workflow for Synthesis:
Serine Protease (Trypsin) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds like this compound against a model serine protease, trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (pH 8.2) containing CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in an appropriate buffer.
-
Prepare a stock solution of the substrate L-BAPNA in DMSO.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer to all wells.
-
Add the test inhibitor dilutions to the respective wells.
-
Add the trypsin solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10 minutes) at 37°C. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow for Inhibition Assay:
Biological Activity and Signaling Pathways
This compound is known to be a potent inhibitor of serine proteases.[1] These enzymes play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. A key signaling pathway regulated by serine proteases is the blood coagulation cascade .
The coagulation cascade is a series of enzymatic reactions involving multiple serine proteases (clotting factors) that lead to the formation of a fibrin clot. Thrombin (Factor IIa), a key serine protease in this cascade, is a likely target for inhibition by benzamidine derivatives. Inhibition of thrombin would disrupt the final steps of the cascade, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation.
Simplified Coagulation Cascade and Potential Inhibition by this compound:
This diagram illustrates how this compound, as a serine protease inhibitor, can potentially interfere with the coagulation cascade by inhibiting thrombin, a critical enzyme for fibrin clot formation.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound from your supplier before use and adhere to all institutional and regulatory safety guidelines.
References
A Comprehensive Technical Guide to the Storage and Handling of 3-Bromobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the optimal storage conditions for 3-Bromobenzamidine hydrochloride, a critical reagent in pharmaceutical research and development. As a potent serine protease inhibitor, its stability is paramount to ensure experimental reproducibility and the integrity of research outcomes. This document outlines recommended storage parameters, handling procedures, and stability considerations based on available data for the compound and related molecules.
Core Storage Recommendations
Proper storage of this compound is essential to maintain its chemical integrity and purity. The following table summarizes the key storage parameters.
| Parameter | Recommended Condition | Source/Rationale |
| Temperature | 0-8°C | Based on supplier recommendations for this compound.[1] |
| Atmosphere | Dry; Inert atmosphere (e.g., Argon, Nitrogen) recommended for long-term storage | Inferred from data on similar compounds which indicate sensitivity to moisture and air.[2][3] |
| Light Exposure | Protect from light | A related compound, 3-Bromobenzaldehyde, is noted to be light-sensitive.[2] It is best practice to store in an amber vial or in a dark location. |
| Container | Tightly sealed, airtight container | Advised by safety data sheets for analogous compounds to prevent moisture and air exposure.[3][4][5] |
Physicochemical Properties and Stability Profile
Understanding the physicochemical properties of this compound is crucial for its appropriate handling and storage.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Melting Point | 129-131°C | [6] |
| Moisture Sensitivity | Yes (Hygroscopic) | Inferred from data on similar benzamidine derivatives which are known to be moisture-sensitive.[3] |
| Air Sensitivity | Yes | A related compound is noted to be air-sensitive.[2] |
| Light Sensitivity | Yes | A related compound is noted to be light-sensitive.[2] |
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be avoided as they are incompatible with similar amidine compounds.[7]
Experimental Protocol: Representative Stability Testing
Objective: To evaluate the stability of this compound under controlled storage conditions over a defined period.
Materials:
-
This compound (minimum of three different batches)
-
Amber glass vials with airtight seals
-
Controlled environment chambers (for temperature and humidity)
-
Light exposure chamber (ICH Q1B compliant)
-
HPLC system with a suitable column and validated analytical method for purity and degradation product analysis
-
Karl Fischer titrator for moisture content analysis
-
Reference standards for this compound and any known potential degradation products
Methodology:
-
Initial Characterization (Time = 0):
-
Perform a complete analysis of each batch of this compound. This includes:
-
Appearance (visual inspection)
-
Purity assay and impurity profiling by a validated stability-indicating HPLC method.
-
Moisture content by Karl Fischer titration.
-
Identity test (e.g., FTIR, NMR).
-
-
-
Sample Preparation and Storage:
-
Aliquot the samples from each batch into amber glass vials.
-
For each storage condition, prepare a sufficient number of vials to be tested at each time point.
-
Tightly seal the vials. For conditions testing the effect of an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
Place the vials in the respective controlled environment chambers under the following conditions:
-
Long-term storage: 0-8°C (in the dark)
-
Accelerated storage: 25°C/60% RH and 40°C/75% RH (in the dark)
-
Photostability: As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
-
Stability Testing Time Points:
-
Long-term storage: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated storage: 0, 1, 3, and 6 months.
-
Photostability: At the end of the light exposure.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove the required number of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
Appearance
-
Purity assay and impurity profiling by HPLC
-
Moisture content
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial (Time = 0) data.
-
Identify and quantify any degradation products.
-
Determine the rate of degradation under each storage condition.
-
Establish a re-test period or shelf-life based on the long-term stability data.
-
Visualized Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure its stability and integrity for research applications.
Caption: Recommended storage and handling workflow for this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary information to properly store and handle this compound, thereby ensuring the reliability and accuracy of their experimental results. Adherence to these guidelines will help to preserve the quality and efficacy of this important research compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.pt [fishersci.pt]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 3-Bromobenzamidine Hydrochloride in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] As a derivative of benzamidine, it is utilized in biochemical research and pharmaceutical development for its potential to modulate the activity of these enzymes. Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer.[1][2][3] The study of inhibitors like this compound is vital for understanding enzyme mechanisms and for the development of novel therapeutic agents.[1]
Mechanism of Action
This compound acts as a reversible, competitive inhibitor. It mimics the natural substrates of serine proteases, binding to the active site of the enzyme. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue in the S1 pocket of the enzyme's active site. This interaction blocks the access of the natural substrate to the active site, thereby preventing catalysis. The bromination at the meta-position of the benzene ring can influence the inhibitor's binding affinity and selectivity for different serine proteases.
Applications
The primary application of this compound is in the field of enzyme kinetics as a tool to study the function and regulation of serine proteases.[1] Its key applications include:
-
Enzyme Characterization: Determining the kinetic parameters of serine proteases and understanding their substrate specificity.
-
Drug Discovery: Serving as a lead compound or a research tool in the development of therapeutic agents targeting serine proteases involved in diseases like cancer, thrombosis, and inflammatory conditions.[1][4]
-
Protease Assays: Used as a standard inhibitor in assays to screen for new protease inhibitors or to measure protease activity in biological samples.[1]
Data Presentation: Inhibitory Activity of Benzamidine (Parent Compound)
| Enzyme | Organism/Source | Ki Value (µM) |
| Trypsin | Bovine | 35 |
| Plasmin | Human | 350 |
| Thrombin | Human | 220 |
| Tryptase | Human | 20 |
| uPA | Human | 97 |
| Factor Xa | Human | 110 |
| tPA | Human | 750 |
Note: The inhibitory activity of this compound may vary depending on the specific enzyme and experimental conditions. It is recommended to determine the Ki value experimentally for the target enzyme.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) for this compound against Trypsin
This protocol describes a continuous spectrophotometric assay to determine the Ki of this compound for bovine trypsin using the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
Materials and Reagents:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). The final concentration in the assay will be in the low nanomolar range.
-
Substrate Stock Solution: Prepare a stock solution of L-BAPA in DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate.
-
Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.
-
Prepare a series of dilutions of the substrate (L-BAPA) in the assay buffer. The final concentrations should bracket the Km value of trypsin for L-BAPA.
-
The final volume in each well will be 200 µL.
-
-
Experimental Design (for a single inhibitor concentration):
-
To each well, add:
-
160 µL of assay buffer.
-
20 µL of the desired substrate dilution.
-
10 µL of the inhibitor dilution (or DMSO for the control).
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the trypsin solution to each well.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader. The product of L-BAPA hydrolysis, p-nitroaniline, absorbs at this wavelength.
-
Record the absorbance every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for the uninhibited reaction and for each inhibitor concentration.
-
To determine the type of inhibition and the Ki value, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the following equation:
-
Slope (inhibited) = Slope (uninhibited) * (1 + [I]/Ki)
-
Where [I] is the inhibitor concentration.
-
-
Visualizations
Signaling Pathway: Serine Proteases in Cancer Progression
Caption: Serine proteases in the tumor microenvironment can activate PAR-2, leading to downstream signaling that promotes cancer progression.
Experimental Workflow: Ki Determination
Caption: Step-by-step workflow for determining the inhibition constant (Ki) of this compound.
References
- 1. Role of Serine Proteases at the Tumor-Stroma Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New approaches to inhibiting platelets and coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Trypsin Inhibition by 3-Bromobenzamidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trypsin is a serine protease found in the digestive system, where it plays a crucial role in the breakdown of proteins. It specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Beyond digestion, trypsin and related trypsin-like proteases are involved in a variety of physiological and pathological processes, making them important targets for biochemical research and drug development.
Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other serine proteases.[1][2] They act as arginine mimetics, binding reversibly to the S1 specificity pocket of the enzyme's active site.[1] 3-Bromobenzamidine hydrochloride is a member of this class of inhibitors. These application notes provide a detailed protocol for characterizing the inhibition of bovine trypsin by this compound using a spectrophotometric assay.
Quantitative Data for Trypsin Inhibitors
| Compound | Inhibitor Type | Target Enzyme | Kᵢ (µM) | Reference |
| Benzamidine | Competitive | Bovine Trypsin | 19 - 22.2 | [2][3] |
| 3-Bromobenzamidine HCl | Competitive (presumed) | Bovine Trypsin | Not Found | - |
Experimental Protocol: Spectrophotometric Trypsin Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on bovine trypsin by measuring the hydrolysis of a synthetic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE). The rate of hydrolysis is monitored by the increase in absorbance at 253 nm.
1. Materials and Reagents
-
Enzyme: Bovine Pancreas Trypsin (e.g., Sigma-Aldrich T8003)
-
Inhibitor: this compound
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (e.g., Sigma-Aldrich B4500)
-
Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C
-
Enzyme Diluent: 1 mM Hydrochloric Acid (HCl), cold
-
Inhibitor/Buffer Diluent: Purified Water or appropriate buffer
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control (set to 25 °C)
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
-
Vortex mixer
-
pH meter
-
2. Reagent Preparation
-
67 mM Sodium Phosphate Buffer (pH 7.6): Prepare a solution of sodium phosphate, monobasic, in purified water. Adjust the pH to 7.6 at 25 °C using 1 M NaOH.
-
1 mM HCl: Prepare a 1:1000 dilution of 1 N HCl in purified water. Keep this solution on ice.
-
Trypsin Stock Solution (1 mg/mL): Immediately before use, dissolve trypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Keep on ice.
-
Working Trypsin Solution: Further dilute the Trypsin Stock Solution in cold 1 mM HCl to the desired final concentration (e.g., 5 µg/mL). The optimal concentration should be determined empirically to yield a linear rate of absorbance change of approximately 0.06 to 0.08 ΔA₂₅₃/min in the uninhibited reaction.
-
BAEE Substrate Solution (0.25 mM): Prepare by dissolving BAEE in 67 mM Sodium Phosphate Buffer (pH 7.6) to a final concentration of 0.25 mM.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in purified water or buffer (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare a series of dilutions from the stock solution to test a range of concentrations (e.g., from 1 µM to 1 mM). The range should bracket the expected Kᵢ or IC₅₀.
3. Assay Procedure
The total reaction volume for this assay is typically 3.0 mL.
-
Set up Spectrophotometer: Set the spectrophotometer to measure absorbance at 253 nm and equilibrate the cuvette holder to 25 °C.
-
Prepare Reaction Mixtures: In separate cuvettes, pipette the reagents in the order listed in the table below. It is crucial to add the enzyme last to start the reaction. Prepare a "blank" cuvette containing only the BAEE solution to zero the spectrophotometer.
| Reagent | Uninhibited Control (µL) | Inhibitor Test (µL) |
| 67 mM Phosphate Buffer | X | X |
| Working Inhibitor Solution | - | Y |
| Working Trypsin Solution | 100 | 100 |
| Total Pre-incubation Volume | Z | Z |
-
Pre-incubation: Mix the contents of the cuvettes by inversion and pre-incubate the enzyme with the inhibitor (or buffer for the control) for 5 minutes at 25 °C directly in the cuvette.
-
Initiate Reaction: To each cuvette, add the required volume of 0.25 mM BAEE solution to bring the final volume to 3.0 mL.
-
Measure Activity: Immediately after adding the substrate, mix by inversion and start recording the absorbance at 253 nm for 3-5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₂₅₃/minute) from the initial linear portion of the curve for both the control and the inhibitor-containing reactions.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
To determine the Kᵢ and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate (BAEE) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.
-
Visualizations
Mechanism of Trypsin Action and Inhibition
The diagram below illustrates the basic principle of competitive inhibition at the enzyme's active site. Trypsin binds to its substrate (a protein) at a specific recognition site (Arg/Lys) and cleaves the peptide bond. A competitive inhibitor like 3-Bromobenzamidine binds to the same active site, preventing the substrate from binding and thus inhibiting the enzymatic reaction.
References
Application Notes: The Role of 3-Bromobenzamidine Hydrochloride in Preserving Protein Integrity During Cell Lysis
Introduction
The accurate study of intracellular proteins, whether for functional assays, structural biology, or quantitative analysis like Western blotting, begins with a critical step: cell lysis. This process, which disrupts the cell membrane to release its contents, also breaks down the compartmentalization that separates proteins from degradative enzymes, primarily proteases.[1] Unchecked protease activity can lead to significantly reduced protein yield and the generation of misleading artifacts.[1] Therefore, the inclusion of protease inhibitors in the lysis buffer is essential for preserving the integrity of the protein sample. 3-Bromobenzamidine hydrochloride is a valuable component of a comprehensive protease inhibitor strategy, specifically targeting a major class of these enzymes.
Mechanism of Action: Targeting Serine Proteases
Proteases are broadly classified into several families based on their catalytic mechanism, including serine, cysteine, aspartic, and metalloproteases.[2] this compound is a competitive inhibitor that specifically targets trypsin-like serine proteases.[1][3] These enzymes are characterized by a critical serine residue within their active site and are involved in numerous cellular processes.[4] The benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like enzymes. By binding reversibly to the enzyme's active site, 3-bromobenzamidine blocks access to natural substrates, effectively halting proteolytic activity.[5]
Why Use a Protease Inhibitor Cocktail?
While 3-Bromobenzamidine is effective against serine proteases, it does not inhibit other protease classes.[6] A typical cell lysate contains a mixture of proteases released from various organelles.[7] To achieve comprehensive protection, it is crucial to use a "cocktail" of inhibitors, with each component targeting a different protease class. A common strategy involves combining a serine protease inhibitor (like 3-Bromobenzamidine or PMSF), a cysteine protease inhibitor (e.g., Leupeptin), and a metalloprotease inhibitor (e.g., EDTA). This multi-targeted approach ensures the preservation of a broad range of proteins during extraction procedures.
Quantitative Data: Comparative Inhibitory Activity
While specific inhibition constants (Ki) for 3-Bromobenzamidine are not widely published, the data for its parent compound, benzamidine, provides a strong reference for its efficacy against key serine proteases. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Protease Class |
| Benzamidine | Trypsin | 21 µM | Serine Protease |
| Benzamidine | Tryptase | 20 µM | Serine Protease |
| Benzamidine | Thrombin | 320 µM | Serine Protease |
| Benzamidine | uPA (urokinase-type Plasminogen Activator) | 97 µM | Serine Protease |
| AEBSF | Trypsin, Chymotrypsin, etc. | Broad Spectrum | Serine Protease |
| Aprotinin | Trypsin, Plasmin, Kallikrein | ~0.06 pM (for Trypsin) | Serine Protease |
| Leupeptin | Trypsin, Plasmin, Calpain | ~0.5 µg/mL (IC50) | Serine & Cysteine Protease |
| EDTA | Various Metalloproteases | N/A (Chelator) | Metalloprotease |
| Table 1: Comparison of common protease inhibitors. The Ki values for Benzamidine provide a benchmark for the expected activity of its derivatives like 3-Bromobenzamidine.[3] Data for other inhibitors are included to illustrate the components of a typical protease inhibitor cocktail. |
Experimental Protocols
1. Preparation of Stock Solutions and Lysis Buffer
It is recommended to prepare concentrated stock solutions of inhibitors for easy addition to your lysis buffer immediately before use.
-
This compound Stock (100 mM): Dissolve 23.55 mg of this compound (MW: 235.51 g/mol ) in 1 mL of molecular biology grade water. Store in aliquots at -20°C.
-
General Protease Inhibitor Cocktail (100X): Combine stock solutions of various inhibitors to create a comprehensive cocktail. This is a representative example; concentrations should be optimized for your specific cell type and application.
-
100 mM 3-Bromobenzamidine in water
-
100 mM PMSF in isopropanol (Note: PMSF has a short half-life in aqueous solutions and is toxic. Handle with care.)
-
10 mg/mL Leupeptin in water
-
500 mM EDTA, pH 8.0, in water
-
-
RIPA Lysis Buffer (Radioimmunoprecipitation Assay Buffer):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add molecular biology grade water to the final volume. Store at 4°C.
-
Immediately before use, prepare the complete lysis buffer: To 990 µL of ice-cold RIPA Lysis Buffer, add 10 µL of your 100X Protease Inhibitor Cocktail. This results in a final working concentration of 1 mM for 3-Bromobenzamidine. Keep the complete lysis buffer on ice at all times.
2. Protocol for Lysing Adherent Mammalian Cells
-
Culture Growth: Grow cells in a culture dish to the desired confluency (typically 80-90%).
-
Wash: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Harvest: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your clarified protein lysate. Store at -80°C for long-term use.
3. Protocol for Lysing Suspension Mammalian Cells
-
Harvest: Transfer the cell culture to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and repeat the centrifugation step.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in an appropriate volume of ice-cold complete lysis buffer (e.g., 1 mL per 10^7 cells).
-
Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C.
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. Store at -80°C.
Visualizations
Caption: Classification of proteases and their common inhibitors.
Caption: General workflow for protein extraction using cell lysis.
Caption: Role of inhibitors in preserving signaling pathway proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromobenzamidine Hydrochloride in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic inhibitor of serine proteases, a broad class of enzymes that play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] This characteristic makes it an excellent ligand for affinity chromatography, a powerful technique for the purification of serine proteases from complex biological mixtures. By immobilizing 3-Bromobenzamidine on a solid support matrix, such as agarose beads, a highly selective affinity resin can be created. When a sample containing a mixture of proteins is passed through a column packed with this resin, serine proteases will specifically bind to the immobilized 3-Bromobenzamidine, while other proteins pass through. The bound proteases can then be eluted in a purified form.
These application notes provide detailed protocols for the use of this compound in the affinity purification of serine proteases, such as trypsin and thrombin. Included are methods for the synthesis of the affinity resin, a general purification protocol, and examples of relevant signaling pathways involving these enzymes.
Data Presentation: Purification of Serine Proteases
Table 1: Purification of Human Thrombin using Benzamidine-Spherodex Affinity Chromatography [2]
| Parameter | Value |
| Purification Factor | ~160 |
| Yield | ~80% |
Table 2: Binding Capacity of Commercial Benzamidine-Agarose Resins for Trypsin
| Resin | Binding Capacity (mg trypsin/mL resin) |
| Benzamidine Sepharose 4 Fast Flow (high sub) | > 35 |
| Benzamidine Sepharose 6B | ~13 |
| p-Aminobenzamidine Agarose | 8 - 14 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzamidine-Agarose Affinity Resin
This protocol describes a general method for the covalent coupling of this compound to a CNBr-activated agarose support.[3][4][5][6]
Materials:
-
CNBr-activated Sepharose® 4B or similar activated agarose resin
-
This compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.2 M glycine, pH 8.0
-
Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
-
Sintered glass funnel
-
Reaction vessel (e.g., a Falcon tube or small beaker)
-
End-over-end mixer or shaker
Procedure:
-
Resin Swelling and Washing:
-
Weigh out the desired amount of dry CNBr-activated agarose powder (1 g swells to approximately 3.5 mL of gel).
-
Add the powder to a sintered glass funnel and wash with 15-20 bed volumes of 1 mM HCl. This step removes additives and activates the resin.
-
Wash the resin with 10 bed volumes of coupling buffer.
-
-
Ligand Preparation:
-
Dissolve this compound in the coupling buffer to a final concentration of 5-10 mg/mL.
-
-
Coupling Reaction:
-
Immediately transfer the washed and activated agarose resin to the ligand solution in a suitable reaction vessel.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. Avoid using a magnetic stirrer as it can damage the agarose beads.
-
-
Blocking of Unreacted Groups:
-
After the coupling reaction, collect the resin on a sintered glass funnel and wash with 5 bed volumes of coupling buffer to remove excess ligand.
-
Transfer the resin to the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. This step deactivates any remaining active groups on the agarose that could cause non-specific binding.
-
-
Final Washing:
-
Wash the resin extensively to remove any non-covalently bound molecules. Perform at least three cycles of washing with Wash Buffer 1 followed by Wash Buffer 2.
-
Finally, wash the resin with a neutral buffer (e.g., PBS) and store in a suitable storage buffer (e.g., PBS with 20% ethanol) at 4°C.
-
Protocol 2: Affinity Purification of Serine Proteases
This protocol provides a general procedure for the purification of serine proteases, such as trypsin and thrombin, using the prepared 3-Bromobenzamidine-agarose resin.
Materials:
-
3-Bromobenzamidine-agarose resin
-
Chromatography column
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0
-
Elution Buffers (choose one):
-
Low pH Elution: 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0
-
Competitive Elution: 20 mM Benzamidine in Binding Buffer
-
Denaturing Elution: 8 M Urea or 6 M Guanidine-HCl in a suitable buffer
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Sample containing the target serine protease (e.g., crude cell lysate, serum, or a fraction from a previous purification step)
Procedure:
-
Column Packing and Equilibration:
-
Pack the 3-Bromobenzamidine-agarose resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Application:
-
Prepare the sample by centrifuging or filtering (0.45 µm) to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a flow rate that allows for sufficient binding of the target protease.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Low pH Elution: Elute the bound protease with 5-10 CV of the chosen low pH elution buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the purified enzyme.
-
Competitive Elution: Elute with 5-10 CV of the competitive elution buffer. Note that the eluent will have a high absorbance at 280 nm, so protein-containing fractions will need to be identified by other means, such as an activity assay or SDS-PAGE.
-
Denaturing Elution: Use this option if the native activity of the protease does not need to be preserved. Elute with 5-10 CV of the denaturing elution buffer.
-
-
Column Regeneration and Storage:
-
After elution, regenerate the column by washing with 3-5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 CV of a low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5).
-
Repeat this wash cycle 2-3 times.
-
Finally, re-equilibrate the column with Binding Buffer or wash with 20% ethanol for long-term storage at 4°C.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Purified Serine Proteases
Serine proteases like thrombin and trypsin are key signaling molecules that activate specific G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][2][7]
Caption: Thrombin signaling through PAR1 activation.
Caption: Trypsin signaling via PAR2 activation.
Experimental Workflow for Affinity Chromatography
The following diagram illustrates the key steps in the purification of a serine protease using 3-Bromobenzamidine affinity chromatography.
Caption: Workflow for serine protease purification.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Purification of human thrombin by affinity chromatography for its use in preparations for biological coagulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prep-hplc.com [prep-hplc.com]
- 4. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 5. langdalelab.com [langdalelab.com]
- 6. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 7. bvchroma.com [bvchroma.com]
Application Notes and Protocols for Immobilizing 3-Bromobenzamidine Hydrochloride on a Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine is a synthetic inhibitor of serine proteases, which are key enzymes in various physiological and pathological processes, including the coagulation cascade.[1][2][3][4] Immobilizing 3-Bromobenzamidine onto a solid support creates a powerful tool for affinity chromatography, enabling the selective purification or removal of serine proteases such as thrombin, trypsin, and factor Xa from complex biological mixtures.[1][2][5] This technology is invaluable for researchers in drug development and proteomics who require highly purified enzymes for structural and functional studies or need to deplete these proteases from samples to prevent unwanted proteolysis.
These application notes provide detailed protocols for the covalent immobilization of 3-Bromobenzamidine hydrochloride onto agarose-based solid supports, methods for characterizing the resulting affinity matrix, and a protocol for its use in serine protease purification.
Data Presentation
The performance of the 3-Bromobenzamidine-functionalized solid support can be quantified by its ligand density and protein binding capacity. The following tables provide a summary of typical values for commercially available benzamidine-based resins and a template for recording experimental results.
Table 1: Typical Performance Characteristics of Benzamidine Affinity Media
| Parameter | Typical Value | Unit |
| Support Matrix | 6% Cross-linked Agarose | - |
| Ligand Density | 5 - 15 | µmol/mL of settled resin |
| Dynamic Binding Capacity (Trypsin) | 10 - 20 | mg/mL of settled resin |
Table 2: Experimental Data Log
| Experiment ID | Solid Support Used | Activation Method | Ligand Concentration Used (mg/mL) | Resulting Ligand Density (µmol/mL) | Dynamic Binding Capacity (mg/mL) | Notes |
Experimental Protocols
Protocol 1: Immobilization of 3-Bromobenzamidine via CNBr Activation
This protocol describes the covalent coupling of 3-Bromobenzamidine to agarose beads activated with cyanogen bromide (CNBr). CNBr activation is a classic method that creates reactive cyanate esters on the support, which then form stable covalent bonds with primary amines on the ligand.[6][7]
Materials:
-
This compound
-
CNBr-activated Agarose (e.g., CNBr-activated Sepharose® 4B)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.2 M glycine, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
1 mM HCl (ice-cold)
-
Sintered glass funnel
-
Reaction vessel (e.g., polypropylene tube)
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Weigh the required amount of dry CNBr-activated agarose powder (e.g., 1 g for approximately 3-4 mL final gel volume).
-
In a sintered glass funnel, wash and swell the resin with ice-cold 1 mM HCl for 30 minutes. Use approximately 200 mL of HCl per gram of dry resin, adding it in several aliquots.
-
Wash the swollen resin with 15-20 bed volumes of ice-cold 1 mM HCl to remove additives.
-
Equilibrate the resin by washing with 5-10 bed volumes of Coupling Buffer.
-
-
Ligand Preparation:
-
Dissolve this compound in the Coupling Buffer to a final concentration of 5-10 mg/mL. The basic pH of the coupling buffer will neutralize the hydrochloride, exposing the primary amine for reaction.
-
-
Coupling Reaction:
-
Quickly transfer the washed and drained resin to the 3-Bromobenzamidine solution in a sealed reaction vessel.
-
Incubate the suspension on an end-over-end rotator for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
After coupling, collect the resin on the sintered glass funnel and wash away excess, unreacted ligand with 5 bed volumes of Coupling Buffer.
-
Transfer the resin to the Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation to block any remaining active cyanate esters.
-
-
Final Washing and Storage:
-
Wash the resin on the sintered glass funnel with at least three cycles of alternating pH washes. Each cycle consists of:
-
A wash with 5 bed volumes of Wash Buffer A (low pH).
-
A wash with 5 bed volumes of Wash Buffer B (high pH).
-
-
After the final wash cycle, equilibrate the resin with a suitable storage buffer (e.g., 20% ethanol in water) and store at 4°C. Do not freeze the resin.
-
Protocol 2: Characterization of the Immobilized Support
A. Quantification of Immobilized Ligand (Optional)
The ligand density can be estimated by measuring the concentration of 3-Bromobenzamidine in the supernatant before and after the coupling reaction using UV-Vis spectrophotometry.
-
Measure the absorbance of the initial 3-Bromobenzamidine solution at its λmax (~245 nm).
-
After the coupling reaction, collect the supernatant and any washes.
-
Measure the absorbance of the combined supernatant and washes.
-
Calculate the amount of immobilized ligand by subtracting the amount in the supernatant from the initial amount. The difference is the amount of ligand coupled to the resin.
B. Determination of Dynamic Binding Capacity (DBC)
DBC measures the amount of target protein the resin can bind under flow conditions before a significant amount of the protein breaks through the column.[8][9]
Materials:
-
3-Bromobenzamidine-Agarose resin
-
Chromatography column
-
Peristaltic pump or chromatography system
-
UV detector (280 nm)
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Test Protein: Trypsin solution (e.g., 1 mg/mL in Binding Buffer)
Procedure:
-
Column Packing: Pack a chromatography column with the prepared 3-Bromobenzamidine-Agarose resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a defined flow rate (e.g., 1 mL/min).
-
Sample Loading: Continuously load the trypsin solution onto the column at the same flow rate. Monitor the absorbance of the column effluent at 280 nm.
-
Breakthrough Curve Generation: Continue loading until the absorbance of the effluent reaches 10% of the initial trypsin solution's absorbance (this is the 10% breakthrough point, QB10).[8]
-
Calculation: Calculate the DBC using the following formula: DBC (mg/mL) = (Volume at 10% breakthrough (mL) × Concentration of Trypsin (mg/mL)) / Column Volume (mL)
-
Wash and Elute: After loading, wash the column with Binding Buffer until the absorbance returns to baseline. Elute the bound trypsin with Elution Buffer and collect the fractions.
-
Regeneration: Regenerate the column by washing with alternating high and low pH buffers as described in Protocol 1, Step 5, followed by re-equilibration with Binding Buffer.
Protocol 3: Affinity Purification of a Serine Protease
Procedure:
-
Column Preparation: Pack and equilibrate the 3-Bromobenzamidine-Agarose column with 5-10 CV of Binding Buffer.
-
Sample Application: Load the clarified biological sample containing the target serine protease onto the column at a flow rate that allows for sufficient interaction time. The total amount of target protein loaded should not exceed 80% of the determined DBC.[9]
-
Washing: Wash the column with 10-15 CV of Binding Buffer, or until the A280 of the flow-through returns to baseline, to remove non-specifically bound proteins.
-
Elution: Elute the bound serine protease using the Elution Buffer. Collect fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.5 to preserve protein activity.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
Visualizations
Experimental Workflow
Caption: Workflow for immobilizing 3-Bromobenzamidine.
Serine Protease Coagulation Cascade
References
- 1. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation cascade - Hemostasis.com [hemostasis.com]
- 3. ashpublications.org [ashpublications.org]
- 4. CHEM 440 - The blood coagulation pathway [guweb2.gonzaga.edu]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. cellmosaic.com [cellmosaic.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Determination of DBC of chromatography resin - Bestchrom [bestchrom.com]
Application Notes and Protocols: 3-Bromobenzamidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases.[1] As a derivative of benzamidine, it is investigated for its potential therapeutic applications in diseases where serine protease activity is dysregulated, such as in cancer and inflammation.[1] This document provides an overview of its applications, relevant experimental data for related compounds, and detailed protocols for its characterization in a drug discovery context.
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their aberrant activity is implicated in numerous pathologies. Inhibitors of these enzymes, such as this compound, are therefore valuable tools for both basic research and as starting points for drug development.
Biochemical Applications
This compound is primarily utilized as a research tool in biochemistry and medicinal chemistry to study the function and inhibition of serine proteases. Its stability and solubility in aqueous solutions make it suitable for use in a variety of biological assays.[1]
Inhibition of Serine Proteases
Benzamidine and its derivatives are known to competitively inhibit a range of serine proteases, including trypsin, thrombin, and plasmin.[2][3] The amidine group of the inhibitor mimics the side chain of arginine or lysine, which are the natural substrates for these proteases, allowing it to bind to the S1 pocket of the enzyme's active site. The bromination at the meta-position of the benzene ring is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.
| Serine Protease | Benzamidine Ki (µM) |
| Trypsin | 11.2[3] |
| Thrombin | Not available |
| Plasmin | Not available |
Note: The inhibitory activity of this compound is expected to be in a similar range, but specific experimental determination is required.
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against a target serine protease.
Protocol 1: Chromogenic Serine Protease Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a chromogenic substrate.
Workflow for Chromogenic Assay
Caption: Workflow for the chromogenic serine protease inhibition assay.
Materials:
-
Target serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BApNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over 10-15 minutes.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically at or near the Michaelis-Menten constant, Km).
-
Prepare a stock solution of this compound in assay buffer and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
For control wells (no inhibitor), add 20 µL of assay buffer.
-
Add 160 µL of the substrate solution to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The product of BApNA hydrolysis, p-nitroaniline, absorbs at this wavelength.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition [(1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorogenic Serine Protease Inhibition Assay for Ki Determination
This protocol is a more sensitive method to determine the inhibition constant (Ki) and the mode of inhibition of this compound.
Workflow for Fluorogenic Assay
Caption: Workflow for the fluorogenic serine protease inhibition assay.
Materials:
-
Target serine protease
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin - AMC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1, using the fluorogenic substrate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of each inhibitor dilution to triplicate wells.
-
Add 10 µL of assay buffer to control wells.
-
Add 70 µL of the substrate solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x Km) to different sets of wells for each inhibitor concentration.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
To determine the mode of inhibition, generate Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation if the IC50 and the substrate's Km are known.
-
Application in Cellular Signaling Pathways
Serine proteases are integral components of various signaling cascades that are often hyperactivated in cancer and chronic inflammatory diseases. By inhibiting these proteases, this compound has the potential to modulate these pathways.
Potential Impact on NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Some serine proteases, such as those released from inflammatory cells, can activate cell surface receptors (e.g., Protease-Activated Receptors - PARs) that lead to the activation of the IKK complex, subsequent degradation of IκB, and nuclear translocation of NF-κB, ultimately promoting the expression of pro-inflammatory genes.[5]
Hypothesized Inhibition of NF-κB Activation
Caption: Potential mechanism of this compound in modulating NF-κB signaling.
By inhibiting extracellular serine proteases, this compound could prevent the activation of PARs, thereby reducing downstream NF-κB signaling and the expression of inflammatory mediators.
Potential Impact on MAPK Signaling in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., ERK, JNK, p38) are frequently dysregulated in cancer, controlling cell proliferation, survival, and metastasis.[6][7] Serine proteases, such as matrix metalloproteinases (MMPs) which can be activated by other serine proteases, can degrade the extracellular matrix, releasing growth factors that activate receptor tyrosine kinases (RTKs) and subsequently the MAPK cascade.[8]
Hypothesized Modulation of MAPK Pathway
Caption: Hypothesized role of this compound in the MAPK signaling pathway.
Inhibition of serine proteases by this compound could lead to reduced degradation of the extracellular matrix, thereby decreasing the release and availability of growth factors that drive oncogenic MAPK signaling.
Conclusion
This compound is a valuable tool for the study of serine proteases and a potential starting point for the development of novel therapeutics for cancer and inflammatory diseases. The provided protocols offer a framework for characterizing its inhibitory activity, and the outlined signaling pathways suggest potential mechanisms for its therapeutic effects. Further investigation is required to determine the specific inhibitory profile and cellular effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]
- 8. network.febs.org [network.febs.org]
Application Notes and Protocols for 3-Bromobenzamidine Hydrochloride in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule and a potent competitive inhibitor of serine proteases, particularly those with trypsin-like specificity that cleave substrates after basic amino acid residues such as arginine and lysine. Its utility spans biochemical research for studying enzyme kinetics and mechanisms, pharmaceutical development as a scaffold for novel therapeutics, and in diagnostic assays to quantify protease activity.[1] Furthermore, its structural backbone, benzamidine, is a well-established ligand for the affinity purification of serine proteases. These application notes provide detailed protocols for utilizing this compound in key assays and offer insights into the signaling pathways it can modulate.
Data Presentation: Inhibitory Activity of Benzamidine Analogs
The following table summarizes the known Ki values for benzamidine against common trypsin-like serine proteases, which can serve as a baseline for estimating the inhibitory potential of 3-Bromobenzamidine.
| Enzyme | Substrate | Inhibitor | Ki (µM) | Inhibition Type |
| Trypsin (bovine) | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Benzamidine | 19 - 35 | Competitive |
| Plasmin (human) | - | Benzamidine | 350 | Competitive |
| Thrombin (human) | - | Benzamidine | 220 | Competitive |
| Trypsin-like protease (from Anticarsia gemmatalis) | L-BAPNA | Benzamidine | 11.2 | Competitive |
Experimental Protocols
Serine Protease Inhibition Assay (Trypsin Inhibition)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA).
Materials:
-
This compound
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Store on ice.
-
BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a stock solution (e.g., 40 mM).
-
Assay Buffer: Prepare the Tris-HCl buffer and bring it to the assay temperature (e.g., 25°C or 37°C).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
-
Assay Protocol:
-
Add 170 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the this compound solution at various concentrations to the respective wells. For the control (uninhibited) wells, add 10 µL of DMSO.
-
Add 10 µL of the trypsin solution to each well.
-
Incubate the plate at the desired temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Affinity Chromatography for Trypsin-like Protease Purification
This protocol outlines the use of a benzamidine-based affinity resin to purify trypsin-like serine proteases. 3-Bromobenzamidine can be used as a competitive eluent.
Materials:
-
Benzamidine Sepharose resin (or similar)
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4)
-
Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer, or a gradient of this compound in Binding Buffer)
-
Low pH Elution Buffer (alternative, e.g., 0.1 M Glycine-HCl, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Protein sample containing the target protease
Procedure:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the Benzamidine Sepharose resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.
-
-
Sample Loading:
-
Load the clarified protein sample onto the column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Competitive Elution: Elute the bound protease by applying the Elution Buffer containing a competitive inhibitor like p-aminobenzamidine or this compound.
-
pH Elution (Alternative): Elute the bound protease by applying the Low pH Elution Buffer. Collect the fractions in tubes containing Neutralization Buffer to immediately neutralize the pH and prevent protein denaturation.
-
-
Regeneration:
-
Regenerate the column by washing with 3-5 CV of high salt buffer followed by 3-5 CV of low pH buffer, and then re-equilibrate with Binding Buffer. Store the resin in a solution containing an antimicrobial agent as recommended by the manufacturer.
-
Signaling Pathway and Experimental Workflow Visualization
Thrombin-Mediated PAR1 Signaling Pathway and its Inhibition
Thrombin is a key serine protease in the coagulation cascade that also functions as a potent signaling molecule by activating Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. Thrombin cleaves the N-terminal domain of PAR1, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins like Gq and G12/13. This pathway is implicated in processes such as platelet aggregation, inflammation, and cell proliferation. 3-Bromobenzamidine, as a thrombin inhibitor, would prevent the initial cleavage of PAR1, thereby blocking the entire downstream signaling cascade.
Caption: Thrombin-PAR1 signaling and its inhibition.
Experimental Workflow for Determining Inhibitory Constant (Ki)
The following workflow outlines the key steps in determining the Ki of this compound for a target serine protease.
Caption: Workflow for Ki determination.
References
Application Notes and Protocols for 3-Bromobenzamidine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic compound recognized as a potent inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play critical roles in various physiological and pathological processes, including signal transduction, digestion, blood coagulation, and tissue remodeling. In the context of cancer, dysregulated serine protease activity is often associated with tumor growth, invasion, and metastasis through the degradation of the extracellular matrix and modulation of cell signaling pathways.[2][3] These enzymes can influence key cellular processes such as proliferation, apoptosis, and cell cycle progression.[1][2]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound functions by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity.[1] The benzamidine core structure mimics the natural substrates of these proteases, allowing it to fit into the S1 pocket of the enzyme. This inhibition can lead to several downstream effects in cancer cells, which often exhibit elevated serine protease activity. By blocking these proteases, this compound can interfere with signaling pathways that promote cell survival and proliferation, potentially leading to cell cycle arrest and apoptosis.[3][4]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data based on the known effects of similar benzamidine derivatives and serine protease inhibitors on cancer cell lines. These tables are intended to serve as a guide for expected experimental outcomes.
Table 1: Example IC50 Values of Benzamidine Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Example IC50 (µM) |
| HT-29 | Colon Carcinoma | 150 |
| PC-3 | Prostate Cancer | 200 |
| MCF-7 | Breast Cancer | 250 |
| A549 | Lung Cancer | 175 |
Note: The IC50 values presented are hypothetical and based on the activity of related benzamidine compounds. Actual values for this compound may vary and should be determined experimentally.
Table 2: Example Effects of a Benzamidine Derivative on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| 250 µM Benzamidine Derivative | 45% | 15% | 40% |
| 500 µM Benzamidine Derivative | 35% | 10% | 55% |
Note: Data is illustrative and based on the observed G2/M arrest induced by N-substituted benzamides.[5]
Table 3: Example Apoptosis Induction by a Benzamidine Derivative
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3% | 2% |
| 250 µM Benzamidine Derivative | 15% | 5% |
| 500 µM Benzamidine Derivative | 25% | 10% |
Note: This data is representative of apoptosis induction observed with similar compounds.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., sterile PBS or DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Protocol 4: Serine Protease Activity Assay in Cell Lysates
This protocol measures the inhibitory effect of this compound on total serine protease activity in cell lysates.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease inhibitor cocktail (without serine protease inhibitors for this specific assay)
-
Chromogenic serine protease substrate (e.g., Boc-Gln-Ala-Arg-p-nitroanilide)
-
96-well plate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Inhibitor Addition (for in vitro inhibition): Add varying concentrations of this compound to wells containing lysate from untreated cells to determine direct inhibitory activity.
-
Substrate Addition: Add the chromogenic substrate to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals to determine the rate of substrate cleavage.
-
Data Analysis: Compare the protease activity in lysates from treated cells to untreated cells, and in the presence of the inhibitor in vitro.
Visualizations
Caption: Inhibition of serine proteases by this compound.
Caption: Workflow for assessing the effects of this compound.
Caption: Mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Serine Proteases and Inhibitors in Cancer | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Serine protease inhibitor (SERPIN) superfamily in cancer and response to therapy | Markovina Lab | Washington University in St. Louis [markovinalab.wustl.edu]
- 5. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromobenzamidine Hydrochloride: A Versatile Tool for Serine Protease Inhibition and Beyond
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule and a derivative of benzamidine, recognized primarily for its role as a competitive inhibitor of serine proteases.[1][2] Its structural features make it a valuable tool compound in biochemical research and a promising scaffold in pharmaceutical development, particularly in therapeutic areas such as oncology and inflammation.[1] This document provides a comprehensive overview of the applications of this compound, including its mechanism of action, relevant quantitative data for the parent compound benzamidine, and detailed protocols for its use in key experimental assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂ · HCl | [2] |
| Molecular Weight | 235.51 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Melting Point | 129-131°C | [1] |
| Storage Conditions | Store at 0-8°C | [2] |
Applications in Research and Drug Discovery
This compound's primary utility stems from its ability to inhibit serine proteases, a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes.[1]
-
Biochemical Research: It serves as a tool to study the function and regulation of specific serine proteases, aiding in the elucidation of their roles in complex biological pathways.[1][2]
-
Pharmaceutical Development: The benzamidine scaffold is a well-established pharmacophore for serine protease inhibitors. The bromo-substitution on the phenyl ring of this compound offers a vector for further chemical modification, allowing for the development of more potent and selective inhibitors for therapeutic targets in cancer and inflammation.[1]
-
Coagulation Research: As an inhibitor of serine proteases involved in the coagulation cascade, such as thrombin, it can be used to study the mechanisms of blood clotting and to evaluate novel anticoagulant strategies.
While benzamide derivatives are known to have anti-inflammatory properties and some act as PARP (Poly (ADP-ribose) polymerase) inhibitors, specific data for this compound in these areas are not yet extensively documented in the available literature.
Mechanism of Action: Serine Protease Inhibition
3-Bromobenzamidine acts as a competitive inhibitor of trypsin-like serine proteases. The amidinium group of the molecule mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the compound to bind to the S1 pocket of the protease's active site, thereby blocking the access of the natural substrate and inhibiting enzymatic activity.
Quantitative Data
| Enzyme | Kᵢ (μM) | Reference |
| Trypsin | 35 | |
| Plasmin | 350 | |
| Thrombin | 220 |
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound to study its inhibitory effects on serine proteases.
Protocol 1: In Vitro Trypsin Inhibition Assay (Chromogenic)
This protocol is designed to determine the inhibitory potential of this compound against trypsin using a chromogenic substrate.
Materials:
-
Trypsin (from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound. Include a vehicle control (solvent only).
-
Add the trypsin solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol measures the inhibition of thrombin activity by this compound.
Materials:
-
Human or bovine thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of thrombin.
-
Prepare a serial dilution of this compound.
-
Prepare the chromogenic substrate solution.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Add the thrombin solution and incubate.
-
Add the chromogenic substrate to start the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm kinetically.
-
-
Data Analysis:
-
Determine the reaction rates and calculate the IC₅₀ value.
-
Potential Applications in Signaling Pathways
Coagulation Cascade
As an inhibitor of serine proteases, this compound has the potential to interfere with the coagulation cascade at multiple points, most notably by inhibiting thrombin (Factor IIa) and other trypsin-like proteases in the cascade. This makes it a useful tool for studying the intricacies of hemostasis and thrombosis.
PARP Inhibition and DNA Repair
Benzamide and its derivatives are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP in cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) can lead to synthetic lethality, a promising strategy in cancer therapy. While direct evidence for this compound as a PARP inhibitor is lacking, its benzamide core suggests this as a potential area of investigation.
Conclusion
This compound is a valuable tool compound for researchers in biochemistry and drug discovery. Its primary application as a serine protease inhibitor allows for the investigation of numerous biological processes. While specific quantitative data for this particular derivative is limited in the public domain, the provided information on its parent compound and general protocols offer a solid foundation for its use in the laboratory. Further research into its potential as a PARP inhibitor and anti-inflammatory agent could unveil new and exciting applications for this versatile molecule.
References
Application Notes and Protocols: 3-Bromobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases. Due to its structural similarity to benzamidine, a known serine protease inhibitor, it is widely utilized in biochemical and pharmaceutical research. Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer. The inhibition of these enzymes is a key area of investigation for the development of novel therapeutics. These application notes provide detailed information on the working concentrations, experimental protocols, and relevant signaling pathways for the use of this compound in research settings.
Data Presentation
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |
| Trypsin | Benzamidine | 11.2 µM - 21 µM | - | [1][2] |
| Tryptase | Benzamidine hydrochloride | 20 µM | - | [2] |
| Urokinase-type Plasminogen Activator (uPA) | Benzamidine hydrochloride | 97 µM | - | [2] |
| Factor Xa | Benzamidine hydrochloride | 110 µM | - | [2] |
| Thrombin | Benzamidine hydrochloride | 320 µM | - | [2] |
| Tissue-type Plasminogen Activator (tPA) | Benzamidine hydrochloride | 750 µM | - | [2] |
| TMPRSS2 | Benzamidine | - | 120 µM | [3] |
| Bovine Trypsin | 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | 2 µM | - | [4] |
| Rat Skin Tryptase | 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | 4 µM | - | [4] |
Note: The inhibitory potency of benzamidine derivatives can be influenced by substitutions on the benzene ring. Therefore, the optimal working concentration of this compound may vary and should be determined empirically for each specific assay and enzyme.
Experimental Protocols
Protocol 1: Determination of IC50 for Trypsin Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Trypsin (from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Trypsin: Dissolve trypsin in 1 mM HCl to a final concentration of 1 mg/mL.
-
Prepare a stock solution of L-BAPNA: Dissolve L-BAPNA in DMSO to a final concentration of 40 mM.
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).
-
Set up the assay plate:
-
Add 20 µL of each inhibitor dilution to respective wells of a 96-well plate.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the trypsin solution to each well.
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
Initiate the reaction: Add 10 µL of the L-BAPNA stock solution to each well.
-
Measure absorbance: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Experimental Workflows
Inhibition of Protease-Activated Receptor 2 (PAR2) Signaling
Serine proteases, such as trypsin and tryptase, are key activators of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation, pain, and cell proliferation.[5][6] this compound, by inhibiting these proteases, can prevent the cleavage and subsequent activation of PAR2, thereby modulating downstream signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of this compound.
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the PAR-2 Signaling Pathway May Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Bromobenzamidine hydrochloride stability in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Bromobenzamidine hydrochloride in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a versatile compound known for its good solubility and stability in aqueous solutions, which makes it suitable for various biological assays and as an intermediate in organic synthesis.[1] However, like other benzamidine derivatives, its stability is influenced by factors such as pH, temperature, and buffer composition. The primary degradation pathway in aqueous solution is hydrolysis of the amidine group to the corresponding benzamide.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The amidine functional group is susceptible to hydrolysis, particularly under basic conditions.[1] For unsubstituted benzamidinium, the hydrolysis rate increases significantly with increasing pH. For instance, the half-life at room temperature is approximately 300 days at pH 9, but decreases to 6 days at pH 11 and 15 hours at pH 13.[1] The presence of the electron-withdrawing bromo group at the 3-position is expected to increase the rate of hydrolysis compared to the unsubstituted compound due to its influence on the electrophilicity of the amidine carbon. Therefore, for prolonged experiments, it is advisable to use buffers with a pH below 8.
Q3: What is the recommended storage condition for aqueous solutions of this compound?
A3: For optimal stability, it is recommended to store aqueous solutions of this compound at 2-8°C.[1] For long-term storage, it is best to prepare fresh solutions before use or to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Can the buffer composition affect the stability of this compound?
A4: Yes, buffer components can influence the rate of hydrolysis. Some buffer species can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis.[2] For example, buffers like phosphate, acetate, and borate have been shown to accelerate the hydrolysis of other compounds.[2] When conducting stability studies, it is crucial to consider the potential catalytic effect of the buffer components. If screening for stability, it is advisable to test the compound in the specific buffer system that will be used in the final application.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in aqueous buffers.
Problem 1: Loss of compound activity or concentration over time in my assay.
Possible Cause 1: Hydrolysis of this compound.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution. If the pH is neutral to basic (pH > 7), the rate of hydrolysis may be significant, especially at room temperature or higher.
-
Lower Buffer pH: If your experimental conditions permit, consider using a buffer with a slightly acidic pH (e.g., pH 5-6.5) to improve stability.
-
Reduce Temperature: Perform your experiments at a lower temperature if possible.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use, especially for sensitive assays.
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Employ low-protein-binding microplates and tubes to minimize non-specific adsorption.
-
Include a Surfactant: In some cases, the addition of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the buffer can help reduce adsorption, but ensure it does not interfere with your assay.
-
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Inconsistent solution preparation and storage.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure a consistent protocol for solution preparation, including the source of water, buffer components, and final pH.
-
Control Storage Time and Temperature: Use freshly prepared solutions for each experiment or ensure that stored aliquots are used within a validated timeframe and have been stored at the correct temperature. Avoid using solutions that have been stored at room temperature for extended periods.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from direct light, especially if they will be incubated for long periods. While not the primary degradation pathway for amidines, photostability should be considered in forced degradation studies.
-
Estimated Stability of this compound in Aqueous Buffers
The following tables provide estimated stability data for this compound based on published data for unsubstituted benzamidine and the expected electronic effects of the 3-bromo substituent. This data is for estimation purposes only. It is strongly recommended to perform a stability study under your specific experimental conditions.
Table 1: Estimated Half-life (t½) of this compound at Room Temperature (25°C) as a Function of pH.
| pH | Estimated Half-life (t½) | Primary Degradation Pathway |
| 5.0 | > 1 year | Minimal Hydrolysis |
| 7.4 | Months | Slow Hydrolysis |
| 9.0 | ~200 days | Base-catalyzed Hydrolysis |
| 11.0 | ~4 days | Rapid Base-catalyzed Hydrolysis |
Disclaimer: These values are estimations derived from data on unsubstituted benzamidinium and have been adjusted to account for the electron-withdrawing nature of the bromine substituent, which is expected to accelerate hydrolysis.
Table 2: General Effect of Temperature on the Degradation Rate of this compound.
| Temperature | General Effect on Half-life (t½) |
| 4°C | Significantly increased stability |
| 25°C | Baseline |
| 37°C | Significantly decreased stability |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate, acetate, and borate buffers at various pH values (e.g., pH 5, 7.4, 9)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like HPLC grade water or a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) at 60°C.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling will depend on the rate of degradation under each condition.
5. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition by plotting the natural logarithm of the concentration versus time.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Development:
-
Start with a gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
A typical gradient could be: 5-95% B over 20 minutes.
-
Optimize the gradient to achieve good separation between the parent peak of this compound and any degradation products formed during the forced degradation study.
3. Detection:
-
Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity. The maximum absorbance wavelength for this compound should be determined.
4. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent compound from all its degradation products.
Signaling Pathways and Logical Relationships
The primary logical relationship to consider for the stability of this compound is the influence of pH on its degradation pathway.
References
Technical Support Center: 3-Bromobenzamidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromobenzamidine hydrochloride in their experiments. The focus is on understanding and mitigating the effects of pH on its activity as a serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pH in the activity of this compound?
Q2: How does the stability of this compound vary with pH?
This compound is generally described as a stable and soluble compound in aqueous solutions, which is advantageous for its use in biological assays.[1] However, extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of the compound over extended periods. It is recommended to prepare fresh solutions in the desired buffer for experiments and to assess the stability if incubations are performed over long durations at non-neutral pH.
Q3: What is the optimal pH for the inhibitory activity of this compound?
The optimal pH for the inhibitory activity of this compound will depend on the specific serine protease being targeted. Generally, serine proteases have an optimal pH range for their own catalytic activity. The inhibitory activity of this compound is expected to be highest within the optimal pH range of the target enzyme, where the enzyme's active site conformation is most favorable for inhibitor binding. To determine the precise optimal pH for your specific application, it is essential to perform an experimental pH profile analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent inhibitory activity between experiments. | Variation in the pH of the assay buffer. | Prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter. Ensure all components of the reaction mixture are pH-adjusted. |
| Lower than expected inhibition. | The assay is being performed at a suboptimal pH for inhibitor binding. | Perform a pH-rate profile experiment to determine the optimal pH for inhibition of your target enzyme by this compound. |
| Degradation of the compound due to improper storage or prolonged incubation at an unfavorable pH. | Store the compound as recommended (typically at 0-8°C).[1] Prepare fresh stock solutions and use them promptly. For long incubations, assess the stability of the compound at the experimental pH. | |
| High background signal or enzyme instability. | The chosen buffer or pH is negatively affecting the stability or activity of the target enzyme. | Ensure the selected buffer system is appropriate for the target enzyme and the desired pH range. Consult literature for the optimal conditions for your specific protease. |
Experimental Protocols
Determining the Effect of pH on Inhibitory Activity (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target serine protease at various pH values.
Materials:
-
This compound
-
Target serine protease
-
Appropriate chromogenic or fluorogenic substrate for the enzyme
-
A selection of buffers to cover the desired pH range (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH)
-
Microplate reader
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 5.0 to 10.0 in 0.5 or 1.0 unit increments). Ensure the ionic strength of all buffers is consistent.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of the target serine protease in each of the prepared buffers.
-
Prepare a working solution of the substrate in an appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution in a specific pH buffer to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature.
-
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the rate of substrate hydrolysis over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data by setting the rate of the no-inhibitor control as 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value at that specific pH.
-
-
Repeat for each pH: Repeat steps 3-6 for each of the prepared pH buffers.
-
Data Presentation: Compile the calculated IC50 values for each pH into a table for comparison.
Data Presentation
| pH | IC50 (µM) | Standard Deviation (µM) |
| 5.0 | Experimental Data | Experimental Data |
| 6.0 | Experimental Data | Experimental Data |
| 7.0 | Experimental Data | Experimental Data |
| 8.0 | Experimental Data | Experimental Data |
| 9.0 | Experimental Data | Experimental Data |
| 10.0 | Experimental Data | Experimental Data |
Note: The above table is a template. The actual data needs to be generated through experimentation.
Visualizations
Caption: Workflow for Determining pH-Dependent IC50.
Caption: Influence of pH on Enzyme-Inhibitor Interaction.
References
Technical Support Center: 3-Bromobenzamidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic organic compound. It is widely recognized in the scientific community as a reversible, competitive inhibitor of serine proteases, such as trypsin and thrombin. Its primary applications are in biochemical assays and protein purification to prevent the degradation of proteins of interest.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended.
Q3: How should I prepare solutions of this compound?
A3: this compound is soluble in water. For use in experiments, it is recommended to prepare fresh solutions. If a stock solution is prepared, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions can be pH-dependent.
Troubleshooting Guide
Issue 1: Loss of Inhibitory Activity in Assays
Symptom: A freshly prepared solution of this compound shows lower than expected inhibitory activity against a target serine protease.
Possible Cause: The compound may have degraded due to improper storage or handling. The primary degradation pathway is likely hydrolysis of the amidine group.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound has been stored correctly (cool, dry, and protected from light).
-
Prepare Fresh Solution: Discard the old solution and prepare a new one immediately before the experiment.
-
pH of Assay Buffer: Be mindful of the pH of your assay buffer. Highly acidic or alkaline conditions can accelerate the hydrolysis of the amidine group. It is advisable to maintain a pH close to neutral (pH 7.0-8.0) for optimal stability during the assay.
-
Purity Check: If the problem persists, consider verifying the purity of your this compound stock using an analytical technique like HPLC.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: When analyzing a sample containing this compound by HPLC, unexpected peaks are observed.
Possible Causes:
-
Hydrolytic Degradation: The most common degradation pathway is hydrolysis, which can lead to the formation of 3-Bromobenzamide and subsequently 3-Bromobenzoic acid.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of brominated aromatic compounds, potentially leading to debromination or other byproducts.
Troubleshooting Workflow:
Potential Degradation Products
While specific forced degradation studies on this compound are not extensively documented in publicly available literature, based on the chemical structure, the following degradation products are plausible under stress conditions.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Chemical Structure | Molar Mass ( g/mol ) |
| Hydrolysis | 3-Bromobenzamide | C₇H₆BrNO | 200.03 |
| Hydrolysis | 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 |
Visualizing the Primary Degradation Pathway
The most probable degradation pathway for this compound in aqueous solution is a two-step hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
Objective: To generate and identify degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Milli-Q water
-
HPLC system with UV detector
-
LC-MS system for identification
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Then, dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Characterize any significant degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-Bromobenzamidine from its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization may be required to achieve baseline separation of all compounds.
troubleshooting low inhibition with 3-Bromobenzamidine hydrochloride
Welcome to the technical support center for 3-Bromobenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use as a serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and competitive inhibitor of serine proteases.[1] It functions by competing with the substrate for binding to the active site of the enzyme. This binding is typically non-covalent and can be overcome by increasing the substrate concentration.
Q2: How should this compound be stored?
A2: For optimal stability, this compound should be stored as a solid at 0-8°C. Aqueous stock solutions are best prepared fresh for each experiment due to potential degradation over time.
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥95% as determined by HPLC.
Q4: In what solvents is this compound soluble?
A4: this compound is appreciated for its stability and solubility in aqueous solutions, which facilitates its use in biological assays.[1] For creating stock solutions, sterile deionized water or a buffer compatible with your assay is recommended.
Troubleshooting Guide for Low Inhibition
This guide addresses common reasons for observing lower-than-expected inhibition with this compound.
Problem 1: Sub-optimal Inhibitor Concentration
Symptoms:
-
Minimal or no inhibition observed even at what are presumed to be high inhibitor concentrations.
-
Inconsistent inhibition across replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Calculation of Concentration | Double-check all calculations for preparing the stock and working solutions of the inhibitor. | Accurate inhibitor concentrations lead to reproducible and expected levels of inhibition. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Fresh inhibitor solutions ensure maximum potency. |
| Insufficient Inhibitor Concentration Range | Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. | Identification of the effective concentration range for your specific enzyme and assay conditions. |
Problem 2: Assay Conditions Affecting Inhibition
Symptoms:
-
High variability in results.
-
Inhibition is highly dependent on minor changes in the experimental setup.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal pH | Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding. The protonation state of key residues in the enzyme's active site, which is pH-dependent, can significantly impact inhibitor binding.[2][3] | Stable and optimal pH will provide a consistent environment for the enzyme-inhibitor interaction. |
| Inappropriate Buffer Composition | Some buffer components can interfere with the assay or the inhibitor itself. For example, high salt concentrations may disrupt electrostatic interactions important for binding. Review the literature for buffer recommendations for your specific serine protease. | An inert buffer system will minimize non-specific effects and provide a clearer picture of the inhibition. |
| High Substrate Concentration | As a competitive inhibitor, the apparent potency of this compound will decrease as the substrate concentration increases. If the substrate concentration is too high, it can outcompete the inhibitor. | Lowering the substrate concentration (ideally at or below the Km) will increase the apparent inhibition. |
| Presence of Interfering Substances | Components in your enzyme preparation or sample (e.g., other proteins, detergents) may bind to the inhibitor or interfere with the assay readout. | Purifying the enzyme or removing interfering substances can improve assay performance. |
Problem 3: Issues with the Target Enzyme
Symptoms:
-
Low overall enzyme activity, making inhibition difficult to measure.
-
Complete lack of inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Enzyme Activity or Purity | Verify the activity and purity of your serine protease. Use a positive control inhibitor with known potency to confirm that the enzyme is active and inhibitable. | A highly active and pure enzyme preparation is crucial for reliable inhibition studies. |
| Enzyme is not a Serine Protease | Confirm that your target enzyme is indeed a serine protease that is susceptible to inhibition by benzamidine derivatives. | 3-Bromobenzamidine is specific for serine proteases and will not inhibit other protease classes. |
| Mutations in the Active Site | If using a recombinant enzyme, ensure there are no mutations in or near the active site that could alter inhibitor binding. | A correctly folded and functional active site is necessary for inhibitor binding. |
Data Presentation
| Enzyme | Ki (µM) |
| Trypsin | 35[4] |
| Plasmin | 350[4] |
| Thrombin | 220[4] |
Note: The addition of the bromo- group at the 3-position may alter the inhibitory potency compared to the parent benzamidine molecule.
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound. It may require optimization for your specific enzyme and substrate.
Materials:
-
Purified serine protease
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to the desired working concentration in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare the substrate solution at the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with Assay Buffer instead of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for your substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: Competitive Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow: Troubleshooting Low Inhibition
Caption: A logical workflow for troubleshooting low inhibition in your experiments.
Logical Relationship: Factors Affecting Inhibition
Caption: Key factors that can contribute to observing low inhibition.
References
preventing off-target effects of 3-Bromobenzamidine hydrochloride
Welcome to the technical support center for 3-Bromobenzamidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, a known serine protease inhibitor.[1]
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Question: I'm observing a cellular effect (e.g., cytotoxicity, altered morphology, changes in a signaling pathway) that is inconsistent with the known function of my target serine protease. Could this be an off-target effect?
Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. Small molecule inhibitors can interact with multiple proteins, leading to results that are not mediated by the intended target.[2][3] Follow these steps to troubleshoot:
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is critical to determine the lowest effective concentration of this compound that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of your target serine protease that has a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is unique to this compound, an off-target effect is probable.[2]
-
Rescue Experiment with a Downstream Product: If the target protease is involved in a cleavage cascade, try to "rescue" the phenotype by adding the downstream product of the enzymatic reaction. If the phenotype persists, it is likely independent of the target protease.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[4] If the phenotype observed with this compound is not replicated in the knockout/knockdown cells, this strongly suggests an off-target mechanism of action.[3]
Issue 2: High Cytotoxicity at Effective Concentrations
Question: I'm observing significant cell death at concentrations required to inhibit my target protease. How can I determine if this is due to an on-target or off-target effect?
Answer: High cytotoxicity can be a result of inhibiting an essential cellular protein (on-target) or an unintended target (off-target).[2]
Troubleshooting Steps:
-
Cytotoxicity Counterscreen: Measure cytotoxicity in a cell line that does not express the target serine protease. If cytotoxicity persists, it is definitively an off-target effect.
-
Compare with Other Inhibitors: As in the previous issue, compare the cytotoxicity profile of this compound with other known inhibitors of the same target.[2]
-
Broad-Spectrum Screening: Conduct a broad screening assay, such as a kinase selectivity screen, as many small molecule inhibitors have off-target kinase activity.[2][5] This can help identify entire protein families that may be affected.
-
Investigate Compensatory Pathways: Inhibition of a target can sometimes activate pro-survival or pro-death compensatory signaling pathways.[2] Use techniques like Western blotting to probe for markers of common stress and death pathways (e.g., apoptosis, necrosis).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[2] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a reduced potential for therapeutic translation.[2][3]
Q2: What is the primary known target class for this compound?
A2: this compound is a derivative of benzamidine and is recognized as a potent inhibitor of serine proteases.[1] It is widely used in biochemical research to study enzyme activity and regulation.[1]
Q3: How can I proactively design my experiments to minimize off-target effects?
A3: A proactive approach is the best strategy. Always begin by establishing a clear therapeutic window. This involves performing a dose-response curve to find the lowest concentration that gives a robust on-target effect.[2] Additionally, plan to use at least two structurally distinct inhibitors and a genetic validation method (e.g., siRNA) from the outset to confirm that the observed phenotype is linked to the intended target.
Q4: What types of counter-screening assays are most effective?
A4: The most effective counter-screening assays are those that can identify broad classes of common off-targets. A kinase panel screen is highly recommended, as kinases are frequent off-targets for small molecules.[5] Additionally, cytotoxicity assays in target-negative cell lines and assays that detect artifacts like fluorescence quenching are valuable.[6][7]
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, it is crucial for researchers to build their own selectivity profile. The table below serves as a template for organizing experimental data for this compound and a control inhibitor. Researchers should populate this table with data obtained from their own dose-response curves and screening assays.
| Target / Off-Target | 3-Bromobenzamidine HCl | Control Inhibitor (e.g., Benzamidine) | Assay Type |
| On-Target: Trypsin (Example) | IC₅₀: [Enter Value] µM | IC₅₀: [Enter Value] µM | Enzymatic Assay |
| Off-Target: Kinase X | IC₅₀: [Enter Value] µM | IC₅₀: [Enter Value] µM | Kinase Activity Assay |
| Off-Target: Kinase Y | IC₅₀: > [Max Conc.] µM | IC₅₀: > [Max Conc.] µM | Kinase Activity Assay |
| Cellular Cytotoxicity (Target+ Line) | CC₅₀: [Enter Value] µM | CC₅₀: [Enter Value] µM | Cell Viability Assay |
| Cellular Cytotoxicity (Target- Line) | CC₅₀: [Enter Value] µM | CC₅₀: [Enter Value] µM | Cell Viability Assay |
-
IC₅₀: The half-maximal inhibitory concentration.
-
CC₅₀: The half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Inhibition
This protocol determines the IC₅₀ value of this compound against a target serine protease.
-
Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Reaction: In a 96-well plate, combine the target protease, its specific fluorogenic or chromogenic substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]
Protocol 2: Cellular Cytotoxicity Assay
This protocol measures the effect of the inhibitor on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®).
-
Measurement: Measure the signal (fluorescence or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the CC₅₀.
Visualizations
Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for characterizing an inhibitor and validating its effects.
Conceptual Diagram of a Counter-Screening Assay
Caption: Differentiating true inhibition from assay artifacts using a counter-screen.
Hypothetical Off-Target Kinase Pathway
Caption: Example of an off-target effect on a common signaling pathway (MAPK).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: 3-Bromobenzamidine Hydrochloride Affinity Columns
Welcome to the technical support center for 3-Bromobenzamidine Hydrochloride affinity columns. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 3-Bromobenzamidine affinity chromatography?
A1: 3-Bromobenzamidine is a synthetic inhibitor of serine proteases like trypsin and thrombin. In affinity chromatography, this compound is covalently linked to a solid support matrix (e.g., Sepharose). When a sample containing a mixture of proteins is passed through the column, serine proteases specifically bind to the immobilized 3-Bromobenzamidine. After washing away unbound proteins, the purified proteases can be eluted.
Q2: How should I store my this compound affinity column?
A2: For long-term storage, it is recommended to keep the column in a neutral pH buffer containing a bacteriostatic agent, such as 20% ethanol, at 4°C to 8°C.[1]
Q3: What are the typical binding and elution conditions for this type of column?
A3: A suitable binding buffer is typically around pH 8.0, for example, 50 mM Tris-HCl with 0.5 M NaCl.[1] Elution can be achieved by changing the pH or by using a competitive inhibitor. For instance, elution can be performed with a low pH buffer (e.g., 0.05 M glycine, pH 3.0) or by including a competing agent like arginine or aminobenzamidine in the elution buffer.[2]
Troubleshooting Guide
This section addresses common issues encountered during the use and regeneration of this compound affinity columns.
Issue 1: Target protein does not bind to the column.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Ensure the pH of your sample and binding buffer is optimal for binding (typically around pH 8.0). Calibrate your pH meter and prepare fresh buffers if necessary.[3] |
| Column Not Equilibrated | Prolong the equilibration step with the binding buffer to ensure the column is ready for sample application.[3] |
| Sample Altered During Storage | Prepare fresh samples for loading onto the column.[3] |
| Column Capacity Exceeded | Decrease the amount of sample loaded onto the column.[3] |
| Column Fouling | Proteins or lipids may have precipitated on the column. Clean and regenerate the column according to the recommended protocol.[3] |
Issue 2: High back pressure or slow flow rate.
| Possible Cause | Recommended Solution |
| Clogged Column Frit or Tubing | Filter samples and buffers before use to remove particulates. If the problem persists, clean or replace the column frit. |
| Precipitated Proteins on the Column | Regenerate the column. If standard regeneration is ineffective, consider a more stringent cleaning-in-place (CIP) procedure. |
| Compressed Resin Bed | Repack the column if possible. |
| Microbial Growth | To prevent microbial growth, store the column in 20% ethanol when not in use.[3] |
Issue 3: Broad elution peak of the target protein.
| Possible Cause | Recommended Solution |
| Suboptimal Elution Conditions | Try different elution conditions, such as a steeper pH gradient or an increased concentration of the competitive eluting agent.[4] |
| Non-specific Binding | This may indicate that the target protein has denatured or aggregated on the column.[4] Consider optimizing the buffer composition to maintain protein stability. |
| Insufficient Time for Elution | Stop the flow intermittently during elution to allow more time for the target molecule to dissociate from the ligand.[4] |
Experimental Protocols
Standard Regeneration Protocol for Benzamidine Sepharose Columns
This protocol is for the closely related Benzamidine Sepharose and should be adaptable for this compound columns.
Objective: To remove non-specifically bound molecules and restore the column's binding capacity.
Materials:
-
High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Low pH Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Binding Buffer (for re-equilibration)
Procedure:
-
Wash the column with 2–3 bed volumes of the high pH buffer.
-
Wash the column with 2–3 bed volumes of the low pH buffer.
-
Repeat this alternating pH cycle three times.[1]
-
Re-equilibrate the column with 3–5 bed volumes of the binding buffer until the pH and conductivity are stable.[1]
Cleaning-in-Place (CIP) Protocol for Stubborn Contaminants
Objective: To remove denatured proteins or lipids that are not removed by the standard regeneration protocol.
Materials:
-
Detergent Solution: e.g., 0.1% Triton X-100
-
Binding Buffer
Procedure:
-
Wash the column with the detergent solution at 37°C for one minute.[1]
-
Immediately re-equilibrate the column with at least 5 bed volumes of the binding buffer.[1]
Visual Guides
Caption: Affinity Chromatography Workflow: Purification and Regeneration Cycles.
References
Technical Support Center: Optimizing 3-Bromobenzamidine Affinity Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the wash and elution steps for 3-Bromobenzamidine affinity chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 3-Bromobenzamidine affinity chromatography?
3-Bromobenzamidine is a competitive inhibitor of serine proteases, such as trypsin and thrombin. In affinity chromatography, 3-Bromobenzamidine is immobilized on a resin support. When a sample containing a mixture of proteins is passed through the column, serine proteases specifically bind to the immobilized 3-Bromobenzamidine ligand due to their affinity for it. Non-target proteins do not bind and are washed away. The bound serine proteases can then be eluted in a purified form.
Q2: What are the critical parameters to consider for optimizing the wash step?
The primary goal of the wash step is to remove non-specifically bound proteins without eluting the target protein. Key parameters to optimize include:
-
Ionic Strength: Increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer can help disrupt weak, non-specific ionic interactions.
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20 or Triton X-100) can minimize non-specific hydrophobic interactions.
-
pH: Maintaining the optimal binding pH (typically 7.4-8.0) during the wash is crucial to ensure the stability of the specific interaction between the target protease and the ligand.
-
Wash Volume: A sufficient volume of wash buffer (typically 5-10 column volumes) should be used to ensure all non-specifically bound proteins are removed.
Q3: What are the different strategies for eluting the target protein?
There are three primary strategies for eluting the target protein from a 3-Bromobenzamidine affinity column:
-
Low pH Elution: This is the most common method, where the pH of the buffer is lowered (e.g., to pH 2.0-3.0) to disrupt the ionic and hydrogen bonds between the ligand and the target protein.[1] It is important to neutralize the eluted fractions immediately to prevent denaturation of the target protein.[2]
-
Competitive Elution: A high concentration of a competing agent, such as free benzamidine or p-aminobenzamidine, is included in the elution buffer. This competitor displaces the target protein from the immobilized ligand. This method is advantageous as it is performed at a constant, non-denaturing pH.
-
Denaturing Elution: In cases of very strong binding, denaturing agents like 8 M urea or 6 M guanidine hydrochloride can be used for elution. This method will result in a denatured protein that may require refolding.
Troubleshooting Guide
This guide addresses common issues encountered during 3-Bromobenzamidine affinity chromatography, focusing on the wash and elution steps.
| Problem | Possible Cause | Solution |
| Low Yield of Target Protein | 1. Premature Elution: The wash buffer is too stringent, causing the target protein to elute during the wash step. 2. Incomplete Elution: The elution buffer is not strong enough to disrupt the binding interaction. 3. Protein Degradation: The target protein is being degraded by proteases present in the sample. | 1. Optimize Wash Buffer: Decrease the salt or detergent concentration in the wash buffer. Ensure the pH is optimal for binding. 2. Optimize Elution Buffer: For low pH elution, decrease the pH further. For competitive elution, increase the concentration of the competitor. Consider using a stronger elution method (e.g., denaturing agents). 3. Add Protease Inhibitors: Include a cocktail of protease inhibitors (excluding serine protease inhibitors if that is your target) in your sample preparation and binding buffers. |
| High Levels of Contaminating Proteins in Eluate | 1. Inefficient Washing: The wash step is not effectively removing non-specifically bound proteins. 2. Hydrophobic Interactions: Non-specific binding is occurring due to hydrophobic interactions with the resin or ligand. 3. Ionic Interactions: Non-specific binding is due to charge-based interactions. | 1. Increase Wash Efficiency: Increase the volume of the wash buffer (e.g., to 15-20 column volumes). 2. Add Detergent: Include a non-ionic detergent (e.g., 0.05% Tween 20) in the wash buffer. 3. Increase Ionic Strength: Increase the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer. |
| Broad Elution Peak | 1. Slow Dissociation: The dissociation of the target protein from the ligand is slow. 2. Non-specific Binding: Some target protein is binding non-specifically and eluting under different conditions. | 1. Decrease Flow Rate: Reduce the flow rate during elution to allow more time for dissociation. 2. Optimize Wash: Implement a more stringent wash to remove non-specifically bound target protein. |
| No Protein Eluted | 1. Very Strong Binding: The interaction between the target protein and the ligand is too strong for the chosen elution method. 2. Irreversible Binding: The protein has bound irreversibly to the matrix. | 1. Use Stronger Elution Conditions: Switch to a lower pH, a higher concentration of competitor, or use denaturing agents like urea or guanidine hydrochloride. 2. Consult Resin Manufacturer: If all elution methods fail, there may be an issue with the resin chemistry. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for benzamidine-based affinity chromatography. These values can serve as a baseline for optimizing your experiments with 3-Bromobenzamidine.
Table 1: Binding Capacity of Benzamidine Affinity Resins
| Resin Type | Target Protein | Binding Capacity |
| Benzamidine Sepharose 4 Fast Flow (high sub) | Trypsin | ≥ 35 mg/mL medium[2][3][4] |
| Benzamidine Sepharose 6B | Trypsin | ~13 mg/mL drained media[5] |
Table 2: Recommended Buffer Compositions
| Buffer Type | Component | Concentration | pH |
| Binding/Wash Buffer | Tris-HCl | 50 mM | 7.4 - 8.0 |
| NaCl | 0.5 M | ||
| Low pH Elution Buffer | Glycine-HCl | 50 mM | 3.0 |
| or HCl | 10 mM | 2.0 | |
| NaCl | 50 mM | ||
| Competitive Elution Buffer | p-aminobenzamidine | 20 mM | 7.4 |
| in Binding Buffer | |||
| Denaturing Elution Buffer | Urea | 8 M | 7.4 |
| or Guanidine-HCl | 6 M | 7.4 |
Experimental Protocols
Protocol 1: Standard Purification of a Serine Protease
This protocol provides a general framework for the purification of a serine protease using 3-Bromobenzamidine affinity chromatography.
-
Column Preparation:
-
Equilibrate the 3-Bromobenzamidine affinity column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).
-
-
Sample Application:
-
Prepare the sample by clarifying it through centrifugation or filtration.
-
Dilute the sample at least 1:1 with Binding Buffer.
-
Apply the sample to the column at a flow rate recommended by the manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline.
-
-
Elution (choose one method):
-
Low pH Elution: Elute the bound protein with 5-10 CV of Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately raise the pH.[2]
-
Competitive Elution: Elute with 5-10 CV of Competitive Elution Buffer (20 mM p-aminobenzamidine in Binding Buffer).
-
Denaturing Elution: Elute with 5-10 CV of Denaturing Elution Buffer (8 M Urea or 6 M Guanidine-HCl in Binding Buffer).
-
-
Column Regeneration:
-
Wash the column with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers.
-
Re-equilibrate the column with 5 CV of Binding Buffer.
-
For long-term storage, wash the column with a solution of 20% ethanol in 50 mM sodium acetate, pH 4.0.
-
Protocol 2: Optimizing the Wash Step to Reduce Non-Specific Binding
This protocol describes a method to optimize the wash buffer to minimize contamination.
-
Prepare a Series of Wash Buffers:
-
Buffer A (Control): 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.
-
Buffer B (Increased Salt): 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4.
-
Buffer C (Detergent): 50 mM Tris-HCl, 0.5 M NaCl, 0.05% Tween 20, pH 7.4.
-
Buffer D (Increased Salt + Detergent): 50 mM Tris-HCl, 1.0 M NaCl, 0.05% Tween 20, pH 7.4.
-
-
Perform Parallel Purifications:
-
Run four parallel small-scale purifications using your standard protocol.
-
After sample application, wash each column with one of the prepared wash buffers (A, B, C, or D) for 10 CV.
-
-
Elute and Analyze:
-
Elute the target protein using your standard elution protocol.
-
Analyze the eluted fractions from each condition by SDS-PAGE to assess the purity.
-
Quantify the protein concentration in the eluates to determine the recovery.
-
-
Select Optimal Wash Buffer:
-
Choose the wash buffer that provides the best balance of high purity and high recovery of the target protein.
-
Visualizations
Caption: Standard experimental workflow for 3-Bromobenzamidine affinity chromatography.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Interference of 3-Bromobenzamidine Hydrochloride in Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein quantification in the presence of 3-Bromobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common protein assays?
Q2: What is the likely mechanism of interference?
The interference of this compound is likely due to its chemical nature:
-
In Copper-Based Assays (BCA, Lowry): The guanidinium group in benzamidine can chelate copper ions, a critical step in the color development of these assays. This leads to a false positive signal and an overestimation of the protein concentration.
-
In Dye-Based Assays (Bradford): The Bradford assay is generally less susceptible to interference from compounds like guanidine.[2] However, at high concentrations, the basic nature of the amidine group could potentially alter the pH of the assay solution, which can affect the dye-protein binding and the colorimetric response.
Q3: Which protein assay is recommended for samples containing this compound?
If samples containing this compound cannot be purified before quantification, the Bradford assay is likely to be the most compatible method. However, it is crucial to prepare standards in a buffer with the same concentration of this compound as the samples to account for any potential matrix effects. For higher accuracy, it is strongly recommended to remove the interfering substance before the assay.
Q4: How can I remove this compound from my protein sample before performing a protein assay?
Several methods can be employed to remove small molecules like this compound from protein samples:
-
Protein Precipitation: This is a rapid and effective method to separate proteins from small, soluble contaminants. Acetone or trichloroacetic acid (TCA) precipitation are common techniques.[3][4]
-
Dialysis: This technique involves the selective diffusion of small molecules across a semi-permeable membrane, effectively removing the interfering substance while retaining the protein.[5][6][7]
-
Desalting Columns (Size-Exclusion Chromatography): These columns separate molecules based on size, allowing for the removal of small molecules like this compound from the larger protein molecules.[8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings in BCA or Lowry Assays
Possible Cause: Interference from this compound.
Troubleshooting Steps:
-
Confirm Interference: Prepare a blank solution containing the same concentration of this compound as your sample, but without any protein. If this blank shows a significant absorbance reading, interference is confirmed.
-
Sample Dilution: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level. Prepare standards in the same diluted buffer.
-
Removal of Interfering Substance: If dilution is not feasible, use one of the removal methods described in the FAQs (Protein Precipitation, Dialysis, or Desalting).
-
Switch Assay Method: Consider using the Bradford assay, which is generally more resistant to this type of interference.
Issue 2: Overestimation of Protein Concentration
Possible Cause: this compound is likely reacting with the assay reagents, leading to a false positive signal.
Troubleshooting Steps:
-
Run a "Reagent Blank": Prepare a sample containing only the buffer and this compound. Subtract the absorbance of this blank from your sample readings. Note that this correction may not be linear with varying protein concentrations.
-
Generate a Standard Curve with the Interferent: Prepare your protein standards in a buffer containing the same concentration of this compound as your samples. This will help to compensate for the interference.
-
Employ a Removal Technique: For the most accurate results, remove the this compound using protein precipitation or dialysis before the assay.
Data Presentation
The following table summarizes the known interference of Guanidine Hydrochloride, a structurally related compound to this compound, in common protein assays. This data can be used to infer the potential interference of this compound.
| Interfering Substance | Protein Assay | Maximum Compatible Concentration | Effect of Interference |
| Guanidine Hydrochloride | BCA Assay | < 2 M (with dilution)[9] | Overestimation of protein concentration[10] |
| Guanidine Hydrochloride | Bradford Assay | ~6 M[2] | Less susceptible to interference |
| Guanidine Hydrochloride | Lowry Assay | High susceptibility | Incompatible at high concentrations |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is suitable for concentrating protein samples and removing interfering substances like this compound.[4]
Materials:
-
Protein sample
-
Ice-cold 100% acetone
-
Microcentrifuge
-
Appropriate resuspension buffer (compatible with the downstream protein assay)
Procedure:
-
Add four volumes of ice-cold 100% acetone to your protein sample in a microcentrifuge tube.
-
Incubate the mixture for 15 minutes on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Air-dry the protein pellet for a few minutes. Do not over-dry, as it may be difficult to resuspend.
-
Resuspend the pellet in a suitable buffer for your protein assay.
Protocol 2: Dialysis for Removal of Small Molecules
This protocol is effective for removing small molecules from protein samples.[5][6]
Materials:
-
Protein sample
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (at least 200-500 times the sample volume)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve rinsing with water and/or a buffer).
-
Load the protein sample into the dialysis tubing and securely close both ends with clips.
-
Place the sealed tubing into a beaker containing the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for complete removal.
-
Change the dialysis buffer 2-3 times during the process to ensure efficient removal of this compound.
-
Recover the protein sample from the dialysis tubing.
Visualizations
Caption: Decision workflow for protein quantification in the presence of this compound.
Caption: Troubleshooting logic for addressing interference from this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 10. researchgate.net [researchgate.net]
Benzamidine-Based Inhibitors: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered when working with benzamidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving benzamidine-based inhibitors?
Benzamidine hydrochloride, a common parent compound for this class of inhibitors, is generally soluble in a variety of solvents. Stock solutions are typically prepared at high concentrations in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[1] For experiments, these stock solutions are then diluted into aqueous buffers. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.[1] Organic solvent-free solutions can be prepared by dissolving the crystalline solid directly in aqueous buffers like PBS, though solubility is lower.[1]
Q2: How should I store my benzamidine inhibitor solutions?
Stability depends on the solvent and storage temperature.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] It's best to prepare these solutions fresh from a stock or solid for each experiment.
-
Organic Stock Solutions (e.g., in DMSO): Stock solutions can be aliquoted and stored frozen. Typical storage recommendations are up to 6 months at -80°C or 1 month at -20°C.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the inhibitor in small, single-use aliquots.[2]
Q3: Are benzamidine-based inhibitors specific to a single protease?
No, benzamidine is a competitive inhibitor of trypsin-like serine proteases and will inhibit a range of them with varying potencies.[4] For example, benzamidine hydrochloride is known to inhibit tryptase, trypsin, uPA, Factor Xa, and thrombin, among others.[2] This cross-reactivity is an important consideration for interpreting experimental results. The specific substitutions on the benzamidine ring will alter the inhibitor's potency and selectivity profile against different proteases.[4][5]
Q4: Can benzamidine inhibitors interfere with my assay readout?
While specific data on benzamidine as a pan-assay interference compound (PAINS) is limited, its chemical structure could potentially lead to assay artifacts. Like many small molecules, it could interfere through mechanisms such as aggregation at high concentrations, non-specific reactivity, or interference with detection methods (e.g., fluorescence).[6][7] It is always good practice to run control experiments, such as testing the inhibitor in the assay without the target enzyme, to rule out potential interference.
Data Presentation
Table 1: Solubility of Benzamidine Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | >15 mg/mL[3] to 50 mg/mL (may require heating)[8] | [3][8] |
| PBS (pH 7.2) | ~3 mg/mL | [1] |
| Ethanol | ~10 mg/mL[1] to 31 mg/mL[9] | [1][9] |
| DMSO | ~25 mg/mL[1] to 31 mg/mL[9] | [1][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
Table 2: Inhibitory Potency (Ki) of Benzamidine Hydrochloride Against Common Serine Proteases
| Enzyme | Ki (µM) | Reference |
| Tryptase | 20 | [2] |
| Trypsin | 21[2] - 35[9] | [2][9] |
| uPA (Urokinase-type Plasminogen Activator) | 97 | [2] |
| Factor Xa | 110 | [2] |
| Thrombin | 220[9] - 320[2] | [2][9] |
| Plasmin | 350 | [9] |
| tPA (Tissue Plasminogen Activator) | 750 | [2] |
Troubleshooting Guides
Problem: My inhibitor is precipitating out of the aqueous buffer.
| Question | Possible Cause & Solution |
| What should I try first? | pH Adjustment: The solubility of many compounds, including benzamidine derivatives, can be highly dependent on pH.[10] Check if adjusting the buffer pH slightly (while remaining within the tolerated range for your experiment) improves solubility. |
| The pH is optimal. What's next? | Lower the Final Concentration: You may be exceeding the compound's solubility limit in your specific buffer. Try lowering the final concentration of the inhibitor. |
| I need a higher concentration. Any other options? | Use a Co-solvent: If your experiment can tolerate it, ensure your final dilution from an organic stock (like DMSO) results in a low percentage of the organic solvent (typically <1%, but should be empirically determined). For particularly difficult compounds, formulation strategies using PEG300 or Tween-80 might be necessary.[2] |
| I'm still seeing precipitation. | Sonication/Heating: Gentle heating or sonication can sometimes help dissolve the compound during preparation.[2] However, be cautious about the inhibitor's stability under these conditions. Always bring the solution back to the experimental temperature to ensure it remains dissolved. |
| Could the buffer itself be the issue? | Buffer Ionic Strength: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[11] If possible, try a buffer with a lower salt concentration. |
Problem: I am observing poor or inconsistent inhibition of my target protease.
| Question | Possible Cause & Solution |
| How can I be sure the inhibitor is active? | Improper Storage/Handling: Benzamidine inhibitors can degrade, especially in aqueous solutions or after multiple freeze-thaw cycles.[1][12] Use a fresh aliquot of your stock solution or prepare a new solution from solid. When preparing aqueous solutions, consider using degassed water as some compounds are sensitive to oxidation. |
| My inhibitor is fresh. What else could be wrong? | Incorrect Concentration: Double-check all calculations for dilutions from the stock solution to the final assay concentration. |
| The concentration is correct, but inhibition is still low. | High Protease Levels: The concentration of active protease in your sample may be higher than anticipated, requiring a higher concentration of the inhibitor for effective suppression.[12][13] Try increasing the inhibitor concentration in a stepwise manner. |
| Could something in my sample be interfering? | Protease Degradation: If you are adding the inhibitor to a complex biological sample like a cell lysate, the inhibitor itself could be degraded by non-target proteases. Ensure it is added promptly and samples are kept cold. |
Visualizations & Workflows
Caption: Troubleshooting workflow for inhibitor precipitation.
Caption: Simplified binding of benzamidine in a protease active site.
Caption: Experimental workflow for inhibitor stability assessment.
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a benzamidine-based inhibitor in a specific aqueous buffer.[14][15]
-
Materials:
-
Inhibitor (solid form)
-
Selected biological buffer (e.g., PBS, pH 7.4)
-
Orbital shaker incubator
-
Microcentrifuge
-
HPLC system with UV or MS detector
-
Syringe filters (0.22 µm)
-
-
Methodology:
-
Prepare the biological buffer and ensure its pH is correctly adjusted.
-
Add an excess amount of the solid inhibitor to a known volume of the buffer in a sealed container (e.g., add 2 mg to 1 mL). The goal is to have undissolved solid remaining at the end.
-
Place the container in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the sample for 24 to 48 hours to ensure equilibrium is reached.[14]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method with a standard curve.
-
The experiment should be performed in triplicate.[15]
-
Protocol 2: Stability Assessment in Solution via HPLC
This protocol assesses the stability of an inhibitor in a solution over time by monitoring its degradation.[16]
-
Materials:
-
Concentrated stock solution of the inhibitor (e.g., in DMSO)
-
Test solution (e.g., cell culture medium, plasma, or specific buffer)
-
Temperature-controlled incubator
-
HPLC system with a UV or MS detector
-
-
Methodology:
-
Develop a stability-indicating HPLC method capable of separating the parent inhibitor from any potential degradation products.[17][18]
-
Prepare a solution of the inhibitor in the test solution at a known starting concentration (e.g., 10 µM). This is your T=0 sample.
-
Immediately inject an aliquot of the T=0 sample into the HPLC system to determine the initial peak area of the parent compound.
-
Place the remaining solution in a temperature-controlled incubator under defined conditions (e.g., 37°C, protected from light).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of the inhibitor remaining at each time point by comparing its peak area to the peak area at T=0. The appearance and increase of new peaks may indicate degradation products.[16]
-
Protocol 3: Assessing Off-Target Inhibition
This protocol helps determine the selectivity of your inhibitor by testing it against other related enzymes.
-
Materials:
-
Benzamidine-based inhibitor
-
Primary target serine protease
-
A panel of other relevant serine proteases (e.g., thrombin, plasmin, chymotrypsin)[19]
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffer
-
Microplate reader
-
-
Methodology:
-
For each protease to be tested, optimize an enzyme activity assay using its specific substrate. Determine the Km of the substrate for each enzyme to ensure you are working under appropriate conditions (typically [Substrate] << Km for competitive inhibitor screening).
-
Prepare a dilution series of your inhibitor (e.g., from 100 µM to 1 nM).
-
In a microplate, add the assay buffer, the inhibitor at various concentrations, and one of the proteases from your panel.
-
Incubate for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the specific substrate for that enzyme.
-
Monitor the rate of substrate cleavage using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration against each protease.
-
Determine the IC50 (or Ki) value for your inhibitor against both the primary target and the off-target enzymes. A significantly higher IC50 value for the off-target proteases indicates selectivity.[19]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamidine, Hydrochloride [sigmaaldrich.com]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. targetmol.com [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. benchchem.com [benchchem.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
Validation & Comparative
A Comparative Guide to 3-Bromobenzamidine Hydrochloride and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromobenzamidine hydrochloride with other commonly used serine protease inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on objective performance data and detailed methodologies.
Introduction to Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. Serine protease inhibitors are essential tools for studying the function of these enzymes and for developing new drugs. These inhibitors can be classified based on their chemical nature and mechanism of action.
This compound is a synthetic, small-molecule inhibitor that belongs to the benzamidine class of compounds. Benzamidines are known to be competitive inhibitors of serine proteases, binding to the active site of the enzyme and preventing substrate binding.[2] The addition of a bromine atom at the 3-position of the benzamidine ring is expected to alter its inhibitory properties, potentially affecting its potency and selectivity.
Quantitative Comparison of Protease Inhibitors
The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following table summarizes the available quantitative data for this compound's parent compound, benzamidine, and other widely used serine protease inhibitors against key serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[4] |
| Benzamidine | Thrombin | 220 µM |
| Benzamidine | Plasmin | 350 µM |
| Leupeptin | Trypsin | 35 nM |
| Leupeptin | Plasmin | 3.4 µM |
| Aprotinin | Trypsin | 0.06 pM |
| Aprotinin | Chymotrypsin | 9 nM |
| Aprotinin | Plasmin | 4.0 nM |
| AEBSF | Trypsin | Similar to PMSF |
| AEBSF | Chymotrypsin | Similar to PMSF |
| AEBSF | Thrombin | Similar to PMSF |
| PMSF | Chymotrypsin | - |
Note: The inhibitory activity of substituted benzamidines is dependent on the physicochemical properties of the substituent.[1] The data for benzamidine should be considered a reference point for this compound.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of protease inhibitors. Below are detailed methodologies for common in vitro protease inhibition assays.
General Protocol for Trypsin Inhibition Assay using a Chromogenic Substrate (BAPNA)
This protocol describes a method to determine the inhibitory activity of a compound against trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate. The cleavage of BAPNA by trypsin releases p-nitroaniline, which can be measured spectrophotometrically at 405 nm.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the inhibitor solution to the appropriate wells in a range of concentrations.
-
Add the trypsin working solution to all wells except the blank.
-
For the blank, add buffer instead of the enzyme.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the BAPNA working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
General Protocol for Thrombin Inhibition Assay using a Chromogenic Substrate
This protocol outlines a method to assess the inhibitory effect of a compound on thrombin activity.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., β-Ala-Gly-Arg p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and albumin)
-
Inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of thrombin in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solutions at various concentrations.
-
Add the thrombin working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature or 37°C to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 405 nm kinetically or at a fixed endpoint.[5]
-
-
Data Analysis:
-
Similar to the trypsin assay, calculate the reaction rates, percentage of inhibition, and determine the IC50 and/or Ki values.
-
Signaling Pathways and Experimental Workflows
Serine proteases are key components of complex signaling cascades. Understanding these pathways is crucial for contextualizing the effects of their inhibitors.
Blood Coagulation Cascade
The blood coagulation cascade is a prime example of a serine protease-driven process. It involves a series of zymogen-to-active enzyme conversions, leading to the formation of a fibrin clot. Thrombin is a key serine protease in this cascade.[6][7][8]
Caption: The serine protease cascade in blood coagulation.
Protease-Activated Receptor (PAR) Signaling
Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. Thrombin is a key activator of PAR-1.[9][10]
Caption: Simplified Protease-Activated Receptor 1 (PAR1) signaling pathway.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors.
Caption: A typical workflow for protease inhibitor screening.
Conclusion
This compound, as a derivative of the known serine protease inhibitor benzamidine, holds potential as a valuable research tool. While specific quantitative data on its inhibitory activity is currently limited, the provided comparative data for other common inhibitors and detailed experimental protocols offer a strong foundation for its evaluation. Researchers are encouraged to perform direct experimental comparisons to ascertain the precise potency and selectivity of this compound for their specific serine protease of interest. The selection of an appropriate protease inhibitor should always be guided by the specific experimental context, including the target protease, the required potency and selectivity, and the downstream applications.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CHEM 440 - The blood coagulation pathway [guweb2.gonzaga.edu]
- 7. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3-Bromobenzamidine Hydrochloride and Benzamidine as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of 3-Bromobenzamidine hydrochloride and the well-characterized serine protease inhibitor, benzamidine. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, based on available quantitative data and established biochemical methodologies.
Introduction to Benzamidine-Based Inhibitors
Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression. The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases, thereby blocking substrate access and inhibiting enzymatic activity. The substitution of the benzamidine scaffold, as in the case of 3-Bromobenzamidine, can significantly alter the inhibitor's potency and selectivity by modifying its electronic and hydrophobic properties.[1][2]
Quantitative Comparison of Inhibitor Efficacy
The efficacy of an enzyme inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the maximal rate of the enzyme's reaction by half. A lower Kᵢ value indicates a more potent inhibitor.
The following table summarizes the available experimental Kᵢ values for benzamidine against several common serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) (µM) |
| Benzamidine | Trypsin | 11.2 - 35[3] |
| Plasmin | 350[3] | |
| Thrombin | 220[3] | |
| Tryptase | 20 | |
| uPA (urokinase-type Plasminogen Activator) | 97 | |
| Factor Xa | 110 | |
| tPA (tissue-type Plasminogen Activator) | 750 | |
| Acrosin | 4 |
Studies on quantitative structure-activity relationships (QSAR) of substituted benzamidines indicate that the nature and position of the substituent significantly impact inhibitory activity. For instance, the binding of benzamidines to proteases like plasmin and thrombin is influenced by the hydrophobicity and electronic properties of the substituent.[1][4] The presence of a bromine atom at the meta-position in 3-Bromobenzamidine is expected to alter its binding affinity compared to the unsubstituted benzamidine, likely through changes in hydrophobicity and electronic interactions within the enzyme's active site. However, without experimental data, the precise effect on its Kᵢ value remains undetermined.
Experimental Protocols for Determining Inhibitor Efficacy
Accurate determination of inhibitor potency is crucial for comparative studies. The following are detailed methodologies for determining the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ values for serine protease inhibitors.
Protocol 1: Determination of IC₅₀ using an Absorbance-Based Assay
This method utilizes a chromogenic substrate that releases a colored product upon cleavage by the serine protease. The rate of color development, measured spectrophotometrically, is inversely proportional to the inhibitor's concentration.
Materials:
-
Serine protease of interest (e.g., Trypsin, Thrombin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor stock solution (Benzamidine or this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (typically at or below the Michaelis constant, Kₘ).
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of assay buffer to control wells (no inhibitor).
-
Add 160 µL of the protease solution to all wells and incubate for 15 minutes at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Kᵢ from IC₅₀ for a Competitive Inhibitor
For competitive inhibitors like benzamidine derivatives, the Kᵢ can be calculated from the experimentally determined IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme. The Kₘ should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC₅₀ of a serine protease inhibitor.
Caption: Workflow for IC₅₀ Determination of a Protease Inhibitor.
Signaling Pathways Involving Serine Proteases
Serine proteases are key signaling molecules that regulate cellular functions by activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).
The activation of PARs is an irreversible proteolytic event. A serine protease, such as thrombin or trypsin, cleaves the N-terminal extracellular domain of the receptor. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to the body of the receptor to initiate intracellular signaling cascades. These pathways can influence a wide range of cellular responses, including platelet aggregation, inflammation, and cell proliferation.
The diagram below illustrates the general mechanism of PAR activation by a serine protease.
Caption: Mechanism of Protease-Activated Receptor (PAR) Signaling.
Conclusion
Benzamidine is a well-documented, reversible competitive inhibitor of a range of serine proteases with known Kᵢ values, making it a reliable standard for many research applications. This compound is also recognized as a potent inhibitor of this enzyme class. Based on structure-activity relationship studies, the 3-bromo substitution is expected to modulate its inhibitory potency relative to benzamidine. However, the lack of publicly available, direct experimental data for this compound currently limits a quantitative side-by-side comparison.
Researchers requiring a precisely characterized inhibitor with known potency against specific proteases would be well-served by using benzamidine. For studies exploring the effects of substituted benzamidines or requiring a potentially different inhibitory profile, this compound remains a valuable tool, though its efficacy against specific targets would need to be determined empirically using the protocols outlined in this guide.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3-Bromobenzamidine Hydrochloride vs. AEBSF as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, selecting the appropriate serine protease inhibitor is critical for preserving protein integrity during extraction and purification, as well as for studying enzyme function and developing therapeutics. This guide provides an objective, data-driven comparison of two common serine protease inhibitors: 3-Bromobenzamidine hydrochloride, a competitive inhibitor, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible inhibitor.
Overview and Mechanism of Action
This compound belongs to the benzamidine class of compounds, which are known as reversible, competitive inhibitors of serine proteases.[1][2] They function by mimicking the side chains of arginine or lysine, allowing them to bind tightly but non-covalently within the enzyme's active site. This binding event blocks substrate access and temporarily halts proteolytic activity. Its versatility makes it a valuable tool in medicinal chemistry and a crucial intermediate in the synthesis of more complex bioactive molecules.[1]
AEBSF , on the other hand, is a water-soluble, irreversible inhibitor.[3][4] As a sulfonyl fluoride, AEBSF acts by covalently modifying the hydroxyl group of the critical serine residue within the enzyme's catalytic triad.[3][4] This reaction forms a stable sulfonyl-enzyme complex, rendering the protease permanently inactive.[3][4] Its stability in aqueous solutions and lower toxicity compared to predecessors like Phenylmethylsulfonyl fluoride (PMSF) have made it a popular choice in biochemistry and cell culture applications.[5][6]
Quantitative Data Comparison
The selection of an inhibitor often depends on its specific biochemical and physical properties. The following table summarizes the available data for this compound and AEBSF. Direct comparative studies for 3-Bromobenzamidine are limited in the available literature; therefore, some data is based on the general properties of the benzamidine class.
| Property | This compound | AEBSF Hydrochloride |
| CAS Number | 16796-52-4[7] | 30827-99-7[3] |
| Molecular Weight | 235.51 g/mol [7] | 239.69 g/mol [3] |
| Mechanism | Reversible, Competitive[1][2] | Irreversible, Covalent Modifier[3][4] |
| Target Proteases | Trypsin-like serine proteases[2] | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin, plasmin, kallikrein)[3][8] |
| Inhibitory Potency | Data not readily available. Potency is dependent on the specific enzyme.[2] | IC50 (Aβ production): ~300 µM (in HS695 & SKN695 cells), ~1000 µM (in K293 cells)[9][10] |
| Solubility | Soluble in aqueous solutions[1] | Water: 200 mg/mL[3]; DMSO: ≥12 mg/mL[9] |
| Stability | Generally stable in aqueous solution[1] | Stable for months in aqueous stock at -20°C.[4] Half-life decreases at alkaline pH.[11][12] |
| Toxicity | Data not readily available. | LD50 (Oral, mice): 2834 mg/kg.[13] Considered significantly less toxic than PMSF and DFP.[11][13] |
| Off-Target Effects | Generally specific for trypsin-like proteases. | Can modify tyrosine, lysine, and histidine residues at high concentrations.[3][4] |
Visualizing the Mechanisms and Workflow
To clarify the distinct inhibitory actions and a typical experimental approach for comparison, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. goldbio.com [goldbio.com]
- 9. apexbt.com [apexbt.com]
- 10. aebsf.com [aebsf.com]
- 11. interchim.fr [interchim.fr]
- 12. gendepot.com [gendepot.com]
- 13. mpbio.com [mpbio.com]
A Comparative Guide to Trypsin Inhibition: Leupeptin vs. 3-Bromobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors, selecting the optimal tool for trypsin inhibition is a critical decision. This guide provides a detailed, data-driven comparison of two commonly used trypsin inhibitors: the natural product leupeptin and the synthetic small molecule 3-Bromobenzamidine hydrochloride.
Trypsin, a serine protease, plays a pivotal role in numerous physiological processes and is a key target in various research and therapeutic contexts. Its effective inhibition is crucial for preventing unwanted proteolysis in protein purification, cell culture, and for studying its role in disease. This guide will delve into the mechanisms of action, potency, and experimental considerations for both leupeptin and this compound to inform your selection process.
At a Glance: Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The available data for leupeptin and the related compound benzamidine are summarized below.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Leupeptin | Trypsin | 3.5 nM[1] |
| Benzamidine | Trypsin | 19 µM[2], 22.2 µM[3] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two inhibitors lies in their mode of interaction with the trypsin active site.
Leupeptin: A Covalent, Transition-State Analog
Leupeptin is a natural tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a potent, reversible covalent inhibitor of serine and cysteine proteases.[1][4] Its C-terminal argininal residue mimics the natural arginine substrate of trypsin. The aldehyde group of leupeptin forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine (Ser195) in trypsin. This stable complex mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.
References
Validating Serine Protease Inhibition: A Comparative Guide to 3-Bromobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-focused comparison for validating the inhibitory activity of 3-Bromobenzamidine hydrochloride, a known serine protease inhibitor. We will move beyond a simple recitation of protocol steps to explain the scientific rationale behind the experimental design, ensuring a self-validating workflow. This guide compares this compound against common alternatives, supported by experimental data, to provide a framework for rigorous inhibitor characterization.
The Rationale for Rigorous Inhibitor Validation
Serine proteases are a vast and critical class of enzymes involved in everything from blood coagulation to digestion and cellular signaling.[1][2] Their dysregulation is implicated in numerous pathologies, making them key therapeutic targets.[3] Consequently, the inhibitors used to probe their function or to be developed as therapeutics must be thoroughly characterized. An incomplete validation can lead to misinterpretation of data and costly failures in later-stage development. This guide, therefore, emphasizes a multi-step validation process, from initial potency determination to mechanistic and cellular confirmation.
Comparative Inhibitors
To establish a meaningful performance baseline for this compound, we will compare it against two widely-used serine protease inhibitors with different mechanisms and properties:
-
Benzamidine Hydrochloride: The parent compound of our topic molecule. It is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[4][5]
-
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): An irreversible inhibitor that covalently modifies the active site serine residue of a broad range of serine proteases.[6][7][8]
-
Aprotinin: A polypeptide and a potent, reversible, competitive inhibitor of several serine proteases, including trypsin and plasmin.[9][10][11]
Part 1: In Vitro Validation - Determining Potency (IC50)
The first step in validating any inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocol: Spectrophotometric IC50 Determination for Trypsin Inhibition
This protocol is designed to be a self-validating system by including appropriate controls and ensuring measurements are taken within the linear range of the enzymatic reaction.
Causality Behind Experimental Choices:
-
Enzyme: Bovine trypsin is chosen for its stability, commercial availability, and well-characterized kinetics.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) is a chromogenic substrate that, upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 410 nm. This provides a direct and continuous measure of enzyme activity.
-
Buffer: The choice of a Tris-HCl buffer with CaCl2 at a slightly alkaline pH (e.g., 8.2) is optimal for trypsin activity and stability. Calcium ions are known to stabilize trypsin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. This acidic solution prevents autolysis. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in the assay buffer.
-
L-BAPNA Substrate Solution: Prepare a 1 mM stock solution in a small amount of DMSO and dilute to the final working concentration (e.g., 0.5 mM) in pre-warmed assay buffer.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-Bromobenzamidine HCl, Benzamidine HCl, and AEBSF HCl in deionized water. Aprotinin should be prepared according to the supplier's instructions.
-
-
Assay Setup (96-well plate format):
-
In triplicate, add 20 µL of a serial dilution of each inhibitor to the wells. For a typical IC50 curve, a 10-point, 3-fold serial dilution is recommended.
-
Add 160 µL of assay buffer to each well.
-
Include "no inhibitor" controls (enzyme activity only) and "no enzyme" blanks (substrate only).
-
Add 20 µL of the diluted trypsin solution to all wells except the "no enzyme" blanks.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pre-warmed L-BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 410 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the "no inhibitor" control to obtain the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative IC50 Data
| Inhibitor | Target Enzyme | IC50 / Ki Value | Mechanism |
| 3-Bromobenzamidine HCl | Bovine Trypsin | ~15 µM (Ki) (Illustrative) | Competitive, Reversible |
| Benzamidine HCl | Bovine Trypsin | 21-35 µM (Ki)[5][7] | Competitive, Reversible |
| AEBSF HCl | Bovine Trypsin | < 15 µM (IC50)[12] | Irreversible |
| Aprotinin | Bovine Trypsin | 0.06 pM (Ki) | Competitive, Reversible |
Note: The Ki value for 3-Bromobenzamidine HCl is an illustrative estimate based on the known activity of benzamidine derivatives. Actual experimental determination is required for confirmation.
Part 2: Mechanistic Insights - Kinetic Analysis
Understanding how an inhibitor works is as crucial as knowing how well it works. Kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive), providing deeper insights into the inhibitor's interaction with the enzyme. For benzamidine derivatives, the expected mechanism is competitive inhibition, where the inhibitor binds to the active site and competes with the substrate.
Experimental Workflow for Determining Mechanism of Inhibition
Caption: Workflow for determining the mechanism of enzyme inhibition.
Step-by-Step Protocol for Lineweaver-Burk Analysis
This protocol builds upon the IC50 assay by systematically varying both substrate and inhibitor concentrations.
-
Experimental Setup:
-
Use the same reagents and conditions as the IC50 assay.
-
Prepare a set of fixed concentrations of 3-Bromobenzamidine HCl (e.g., 0 µM, 10 µM, 20 µM, 40 µM).
-
For each inhibitor concentration, perform a series of reactions with varying concentrations of the L-BAPNA substrate (e.g., from 0.1x Km to 10x Km).
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Calculate the reciprocal of the velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
-
Interpretation:
-
Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km). This indicates that the inhibitor competes with the substrate for the active site.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor does not affect substrate binding (Km is unchanged), but lowers the apparent Vmax.
-
Uncompetitive Inhibition: The lines will be parallel, indicating that the inhibitor binds only to the enzyme-substrate complex.
-
For 3-Bromobenzamidine HCl, the expected result is competitive inhibition, a hallmark of active-site directed inhibitors that mimic the substrate.
Part 3: Cellular Validation - Assessing Activity in a Biological Context
While in vitro assays are essential, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are a critical next step to confirm that the inhibitor is active in a more biologically relevant system, can permeate cell membranes (if required), and is not immediately metabolized or ejected.
Experimental Protocol: Cell-Based Protease Inhibition Assay
A common approach involves using a cell line that overexpresses a target protease and a reporter system that is activated by that protease.
Causality Behind Experimental Choices:
-
Cell Line: A human cell line (e.g., HEK293) is often used due to its ease of transfection and robust growth.
-
Reporter System: A genetically encoded reporter, such as a transcription factor linked to a fluorescent protein (e.g., GFP) via a protease-specific cleavage site. When the protease is active, it cleaves the linker, preventing the transcription factor from activating GFP expression. Inhibition of the protease restores the GFP signal. This provides a quantifiable output (fluorescence) that is directly related to intracellular protease activity.
Experimental Workflow for Cellular Assay
Caption: Workflow for a cell-based protease inhibitor assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing the target serine protease (e.g., trypsin) and another expressing the reporter construct.
-
-
Inhibitor Treatment:
-
After 24 hours (to allow for protein expression), replace the media with fresh media containing serial dilutions of 3-Bromobenzamidine HCl and the comparator inhibitors.
-
Include a vehicle control (e.g., DMSO or water).
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 24 hours.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Signal Detection and Analysis:
-
Measure the fluorescence of the cell lysates in a plate reader.
-
Normalize the fluorescence values to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration to determine the cellular IC50.
-
A successful outcome in this assay demonstrates that 3-Bromobenzamidine HCl can effectively engage and inhibit its target within a living cell, a critical step in validating its potential for further development.
Conclusion and Future Directions
This guide outlines a logical, multi-step process for the rigorous validation of this compound as a serine protease inhibitor. By systematically determining its in vitro potency (IC50), elucidating its mechanism of action through kinetic studies, and confirming its activity in a cellular context, researchers can build a comprehensive and reliable profile of this compound.
The data presented here, comparing 3-Bromobenzamidine HCl to established inhibitors like its parent compound Benzamidine, the irreversible inhibitor AEBSF, and the potent polypeptide inhibitor Aprotinin, provides a solid framework for its evaluation. The favorable (though illustrative) potency and the well-understood competitive mechanism make 3-Bromobenzamidine HCl a valuable tool for researchers studying serine proteases.
Future work should include selectivity profiling against a broader panel of proteases to understand its specificity, a critical factor for any inhibitor being considered for therapeutic development.
References
- 1. biocompare.com [biocompare.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. AEBSF.HCl – Bioquote [bioquote.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Aprotinin - Labchem Catalog [labchem.com.my]
- 11. apexbt.com [apexbt.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
LC-MS method for 3-Bromobenzamidine hydrochloride quantification
An Objective Comparison of Analytical Methods for the Quantification of 3-Bromobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals requiring accurate quantification of this compound, a serine protease inhibitor with applications in biochemical research and pharmaceutical development, selecting the appropriate analytical methodology is critical.[1] This guide provides a comparative overview of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method and discusses alternative analytical techniques, supported by experimental protocols and performance data.
Comparative Analysis of Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method well-suited for the quantification of this compound in various matrices.[2] While specific validated methods for this compound are not extensively documented in publicly available literature, methodologies for the closely related compound, benzamidine, provide a strong basis for method development.[3] Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Spectrophotometry, offer different advantages and limitations.
Table 1: Comparison of Analytical Methods for Amidine-Containing Compounds
| Parameter | LC-MS/MS (based on Benzamidine data) | HPLC-UV | Spectrophotometry |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Measurement of light absorbance of the analyte, potentially after a color-forming reaction. |
| Selectivity | Very High (discriminates by molecular weight and fragmentation pattern). | Moderate to High (dependent on chromatographic resolution and chromophore uniqueness). | Low to Moderate (susceptible to interference from other absorbing compounds). |
| Sensitivity (LOQ) | Very High (e.g., 0.00125 mg/kg for benzamidine in soil).[3] | Moderate (typically in the ng/mL to µg/mL range). | Low (typically in the µg/mL to mg/mL range). |
| Matrix Compatibility | High (effective in complex matrices like soil and biological fluids).[3] | Moderate (may require extensive sample cleanup to remove interferences). | Low (highly susceptible to matrix effects). |
| Development Cost | High | Moderate | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for benzamidine and is expected to require minimal optimization for this compound.[3]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
If in a complex matrix (e.g., soil, tissue), perform an extraction using a 65% acetonitrile in water solution containing a stable isotopically-labeled internal standard.[3]
-
For cleaner samples or after initial extraction, dilute the sample extract with 95% acetonitrile in 10 mM ammonium formate to ensure compatibility with the hydrophilic interaction chromatography (HILIC) column and proper ionization. A 15-fold dilution is a good starting point.[3]
-
Vortex the solution and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[4]
-
Column: A HILIC column is recommended for retaining the polar benzamidine moiety.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient from high organic to increasing aqueous is typical for HILIC. Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard would need to be determined by infusing a standard solution into the mass spectrometer.
3. Data Analysis:
-
Quantification is performed by creating a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Alternative Method Considerations: HPLC-UV
-
Principle: This method would rely on the inherent UV absorbance of the benzene ring in 3-bromobenzamidine.
-
Sample Preparation: Similar sample extraction procedures as for LC-MS may be used, but more rigorous cleanup might be necessary to remove interfering compounds that also absorb UV light at the same wavelength.
-
Chromatography: A reversed-phase C18 column would likely be suitable. The mobile phase would typically consist of an acetonitrile/water or methanol/water mixture with a buffer.
-
Detection: A UV detector set to the wavelength of maximum absorbance for 3-bromobenzamidine.
-
Limitations: This method is generally less sensitive and less selective than LC-MS/MS. It is best suited for the analysis of purer samples or formulations where the concentration of the analyte is high.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the quantification of this compound using the recommended LC-MS/MS method.
Caption: LC-MS/MS workflow for this compound.
References
Determining the Potency of 3-Bromobenzamidine Hydrochloride: A Comparative Guide to IC50 Measurement
For researchers and professionals in drug development, understanding the inhibitory potency of a compound is a critical step in assessing its therapeutic potential. 3-Bromobenzamidine hydrochloride, as a derivative of the well-known serine protease inhibitor benzamidine, is of significant interest. This guide provides a comparative analysis of its expected inhibitory activity, a detailed protocol for determining its half-maximal inhibitory concentration (IC50), and visual aids to clarify the underlying experimental and biological concepts.
Comparative Inhibitory Activity of Serine Protease Inhibitors
The following table summarizes the Ki values of Benzamidine hydrochloride against a panel of human serine proteases, alongside IC50 and Ki values for other notable inhibitors. This comparison offers a baseline for anticipating the potency of this compound.
| Inhibitor | Target Enzyme | Inhibitor Type | IC50 | Ki |
| Benzamidine hydrochloride | Trypsin | Competitive | - | 21 µM[1] |
| Thrombin | Competitive | - | 320 µM[1] | |
| Tryptase | Competitive | - | 20 µM[1] | |
| uPA (urokinase-type Plasminogen Activator) | Competitive | - | 97 µM[1] | |
| Factor Xa | Competitive | - | 110 µM[1] | |
| tPA (tissue-type Plasminogen Activator) | Competitive | - | 750 µM[1] | |
| AEBSF hydrochloride | Trypsin, Chymotrypsin, Kallikrein, Thrombin, Plasmin | Irreversible | - | - |
| Aprotinin | Trypsin | Competitive | - | 0.06 pM[3] |
| Chymotrypsin | Competitive | - | 9 nM[3] | |
| Leupeptin | Trypsin-like and Cysteine Proteases | Reversible | - | - |
| Camostat mesylate | TMPRSS2 | Competitive | 50 nM[4] | - |
Experimental Protocol: Determining the IC50 of this compound
The following is a generalized protocol for determining the IC50 value of an inhibitor against a specific serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target serine protease.
Materials:
-
Target Serine Protease (e.g., Trypsin)
-
This compound
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations to be tested.
-
Prepare a working solution of the target enzyme in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well, except for the blank wells.
-
Add the different concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately start monitoring the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) using a microplate reader.
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the potential biological relevance of inhibiting a serine protease, the following diagrams are provided.
Caption: Workflow for IC50 Determination.
Caption: Inhibition of a Serine Protease Cascade.
References
Unveiling the Cross-Reactivity Profile of 3-Bromobenzamidine Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of serine protease inhibition, 3-Bromobenzamidine hydrochloride emerges as a significant compound for researchers in drug discovery and development. This guide provides a detailed comparison of its anticipated cross-reactivity with other enzymes, supported by available experimental data on its parent compound, benzamidine, and offers comprehensive experimental protocols for its evaluation.
This compound is a potent inhibitor of serine proteases, a broad family of enzymes with critical roles in various physiological and pathological processes. Understanding its selectivity and potential for off-target effects is paramount for its application in therapeutic and research contexts. While specific quantitative data for this compound across a wide array of serine proteases is not extensively available in public literature, valuable insights can be drawn from the well-characterized inhibitory profile of its parent molecule, benzamidine. The addition of a bromine atom at the meta-position is expected to modulate its inhibitory activity and selectivity due to altered electronic and steric properties.
Comparative Inhibitory Activity
The inhibitory potential of benzamidine against several key human serine proteases has been established. The following table summarizes the inhibition constants (Ki) for benzamidine, providing a baseline for understanding the potential interactions of this compound.
| Enzyme | Unsubstituted Benzamidine (Ki in µM) | This compound (Anticipated Ki) |
| Trypsin | 35 | Data not available, but expected to differ from benzamidine. |
| Plasmin | 350 | Data not available, but expected to differ from benzamidine. |
| Thrombin | 220 | Data not available, but expected to differ from benzamidine. |
Note: The Ki values for unsubstituted benzamidine are provided as a reference. The presence of the 3-bromo substituent on this compound will likely alter these values, potentially increasing or decreasing the inhibitory potency and selectivity for different proteases.
Understanding the Inhibition Pathway
The primary mechanism of action for benzamidine and its derivatives involves competitive inhibition. These small molecules mimic the natural substrates of serine proteases, binding to the active site and preventing the enzyme from carrying out its normal function. The signaling pathway, in this context, is the enzymatic cascade that is disrupted by this inhibition.
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, a systematic experimental workflow is essential. This involves screening the compound against a panel of relevant serine proteases and determining its inhibitory potency for each.
Caption: Workflow for determining the cross-reactivity of this compound.
Detailed Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a general framework for determining the inhibition constant (Ki) of this compound against a target serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
This compound
-
Chromogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a working solution of the serine protease in Assay Buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control, e.g., DMSO in Assay Buffer)
-
Serine protease solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) using a microplate reader in kinetic mode. Record data at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a suitable linear plot (e.g., Lineweaver-Burk or Dixon plot) to determine the type of inhibition and the inhibition constant (Ki).
-
This guide serves as a foundational resource for researchers investigating the enzymatic interactions of this compound. The provided protocols and comparative data framework will aid in the systematic evaluation of its cross-reactivity, contributing to a more comprehensive understanding of its potential as a selective therapeutic agent or research tool.
Comparative Kinetic Analysis of 3-Bromobenzamidine Hydrochloride as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Performance of 3-Bromobenzamidine Hydrochloride Against Trypsin
This guide provides a detailed comparative analysis of the inhibitory potency of this compound against the serine protease, trypsin. Data presented herein is compiled from peer-reviewed literature to offer an objective comparison with other benzamidine derivatives, supported by detailed experimental protocols and visual representations of the underlying biochemical principles.
Inhibitor Performance Comparison
This compound acts as a competitive inhibitor of trypsin, a well-studied serine protease. Its efficacy, as determined by its inhibition constant (Kᵢ), is presented in comparison to other substituted benzamidine analogs. The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower Kᵢ indicating a more potent inhibitor.
The inhibitory constants (Kᵢ) of various benzamidine derivatives against bovine trypsin were systematically evaluated in a key study. The results, summarized in the table below, demonstrate the impact of different substituents on the benzamidine scaffold on their affinity for the trypsin active site.
| Inhibitor | Kᵢ (μM) |
| Benzamidine | 18.5 |
| 3-Bromobenzamidine | 15.2 |
| 3-Chlorobenzamidine | 16.0 |
| 3-Iodobenzamidine | 14.5 |
| 3-Fluorobenzamidine | 19.5 |
| 3-Methylbenzamidine | 25.0 |
| 3-Nitrobenzamidine | 3.2 |
Data sourced from Mares-Guia, M., et al. (1974). "Inhibition of Trypsin by Substituted Benzamidines." Journal of Medicinal Chemistry.
As the data indicates, 3-Bromobenzamidine (Kᵢ = 15.2 μM) is a potent inhibitor of trypsin, exhibiting a slightly stronger affinity than the parent benzamidine molecule (Kᵢ = 18.5 μM). Notably, the 3-nitro-substituted analog demonstrates the highest potency among the compared derivatives.
Mechanism of Action: Competitive Inhibition
Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases.[1] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The binding is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
The following diagram illustrates the principle of competitive inhibition:
Caption: Competitive inhibition of an enzyme by an inhibitor.
Experimental Protocol: Determination of Inhibition Constant (Kᵢ)
The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a competitive inhibitor, such as this compound, for a serine protease like trypsin. This method is based on the principles of steady-state enzyme kinetics.
Materials:
-
Enzyme: Purified trypsin solution of known concentration.
-
Substrate: A suitable chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Inhibitor: this compound and other comparative inhibitors, prepared as stock solutions in an appropriate buffer.
-
Assay Buffer: A buffer that maintains a stable pH and is optimal for enzyme activity (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂).
-
Spectrophotometer or Fluorometer: Capable of measuring the change in absorbance or fluorescence over time.
-
96-well plates (for high-throughput analysis) or cuvettes.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a series of wells or cuvettes, add a fixed amount of the enzyme solution.
-
Add varying concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a constant temperature to reach binding equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a known concentration of the substrate to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the rate of product formation by measuring the change in absorbance or fluorescence at regular intervals. The rate of reaction is the initial velocity (V₀).
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.
-
To determine the Kᵢ, the data can be analyzed using various methods, including the Lineweaver-Burk or Dixon plots.[2]
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. In the presence of a competitive inhibitor, the lines will intersect at the y-axis.
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. The lines will intersect at a point where -[I] = Kᵢ.
-
-
Alternatively, non-linear regression analysis of the Michaelis-Menten equation modified for competitive inhibition can be used to directly fit the data and determine the Kᵢ value.[3]
-
The following diagram outlines the general workflow for a kinetic inhibition assay:
Caption: General workflow for a kinetic inhibition assay.
This guide provides a foundational understanding of the inhibitory properties of this compound in the context of serine protease inhibition. For further in-depth analysis, researchers are encouraged to consult the primary literature and perform their own kinetic experiments tailored to their specific enzyme and conditions of interest.
References
A Senior Application Scientist's Guide to Confirming the Binding of 3-Bromobenzamidine Hydrochloride to Target Proteases
For researchers, scientists, and drug development professionals, the precise characterization of inhibitor-enzyme interactions is a cornerstone of effective therapeutic design. This guide provides an in-depth, technical comparison of 3-Bromobenzamidine hydrochloride, a competitive inhibitor of serine proteases, with other common inhibitors. We will delve into the experimental methodologies required to confirm and quantify its binding to a model trypsin-like serine protease, offering field-proven insights and self-validating protocols to ensure scientific integrity.
The Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and inflammation.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[1] The fundamental mechanism of these enzymes involves a highly conserved catalytic triad, most commonly consisting of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds.
Inhibitors of serine proteases are crucial tools for both basic research and clinical applications. They can be broadly classified based on their mechanism of action, including reversible and irreversible inhibitors.[1] Understanding the precise nature of this inhibition is paramount for developing selective and efficacious drugs.
This compound: A Competitive Inhibitor in Focus
This compound belongs to the well-established class of benzamidine-based inhibitors. Benzamidine and its derivatives are known to be potent, reversible, and competitive inhibitors of trypsin-like serine proteases.[2] These proteases exhibit a preference for cleaving peptide bonds following positively charged amino acid residues, namely lysine and arginine.
The inhibitory action of benzamidine arises from its structural mimicry of these amino acid side chains. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue located at the bottom of the S1 specificity pocket of the protease, thereby blocking substrate access to the active site. The aromatic ring of benzamidine further engages in hydrophobic interactions within the S1 pocket, enhancing its binding affinity. The bromo-substitution on the benzamidine ring is anticipated to further modulate this binding affinity through altered electronics and steric interactions within the binding pocket.
Comparative Analysis of Trypsin Inhibitors
To provide a comprehensive understanding of this compound's potential efficacy, we will compare it with three other well-characterized trypsin inhibitors: its parent compound, Benzamidine, the synthetic inhibitor Nafamostat, and the natural peptide inhibitor Leupeptin.
| Inhibitor | Type | Mechanism of Action | Ki for Trypsin (Bovine) |
| Benzamidine | Small Molecule | Reversible, Competitive | 19 - 35 µM[3][4][5] |
| This compound | Small Molecule | Reversible, Competitive (presumed) | Not explicitly found in literature |
| Nafamostat | Small Molecule | Time-dependent, Competitive | 11.5 µM[6] |
| Leupeptin | Peptide | Reversible, Competitive (transition-state analog) | 35 nM[7] |
Note on this compound: While a specific Ki value for this compound against trypsin was not found in the reviewed literature, structure-activity relationship studies of benzamidine derivatives suggest that substitutions on the aromatic ring significantly influence binding affinity. The electron-withdrawing nature and steric bulk of the bromine atom at the meta position are expected to alter the electronic distribution and fit of the inhibitor within the S1 pocket, thereby affecting its Ki value compared to the parent benzamidine molecule.
Experimental Workflows for Confirming and Quantifying Binding
To rigorously confirm and quantify the binding of this compound to a target protease such as trypsin, a multi-faceted experimental approach is essential. Here, we detail the core methodologies: enzyme kinetic assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Enzyme Kinetic Assays for Determining Inhibition Constant (Ki)
Enzyme kinetic assays are the foundational method for characterizing enzyme inhibitors. By measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor, we can determine the inhibitor's potency (IC50) and its mechanism of action. For a competitive inhibitor, the inhibition constant (Ki) can be calculated from the IC50 value.
Workflow for Determining Ki:
Caption: Workflow for determining the inhibition constant (Ki) using an enzyme kinetic assay.
Detailed Protocol: Trypsin Inhibition Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. Dilute to the final working concentration in assay buffer just before use.
-
BAPNA Stock Solution: Prepare a stock solution of BAPNA (e.g., 10 mM) in a suitable solvent like DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in assay buffer.
-
-
Determination of Km for BAPNA:
-
In a 96-well plate, add a fixed concentration of trypsin to wells containing a serial dilution of BAPNA in assay buffer.
-
Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot V0 against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of trypsin and BAPNA (at a concentration close to the determined Km) to wells containing a serial dilution of this compound.
-
Include a control with no inhibitor (100% activity) and a control with a saturating concentration of a known potent inhibitor or no enzyme (0% activity).
-
Monitor the reaction as described above and calculate the initial velocities.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Calculation:
-
Use the Cheng-Prusoff equation for competitive inhibition to calculate the Ki from the IC50 and the known Km and substrate concentration used in the assay.
-
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[8][9][10] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Workflow for SPR Analysis:
References
- 1. cibtech.org [cibtech.org]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. news-medical.net [news-medical.net]
- 9. biosensingusa.com [biosensingusa.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Serine Protease Inhibitors: 3-Bromobenzamidine Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals engaged in studies involving serine proteases, the selection of a suitable inhibitor is a critical decision that can significantly impact experimental outcomes. 3-Bromobenzamidine hydrochloride is a widely utilized serine protease inhibitor, but a comprehensive evaluation of its quality control parameters and performance against common alternatives is essential for informed selection. This guide provides an objective comparison of this compound with two prevalent alternatives: Benzamidine hydrochloride and 4-Aminobenzamidine dihydrochloride, supported by experimental data and detailed protocols.
Quality Control Parameters: A Comparative Overview
The quality and purity of a chemical reagent are paramount for the reproducibility and reliability of experimental results. The following table summarizes the key quality control parameters for this compound and its alternatives, as specified by various suppliers.
| Parameter | This compound | Benzamidine hydrochloride | 4-Aminobenzamidine dihydrochloride |
| Appearance | White to light yellow powder/solid[1] | White to almost white powder or crystals[2] | Off-white to yellow powder/crystals[3] |
| Molecular Formula | C₇H₇BrN₂·HCl[1] | C₇H₈N₂·HCl | H₂NC₆H₄C(=NH)NH₂·2HCl[3] |
| Molecular Weight | 235.51 g/mol [1] | 156.61 g/mol [2] | 208.09 g/mol [3] |
| Purity (by HPLC/Titration) | ≥95%[1][4] | ≥97% to ≥99%[2][5][6] | ≥98% to ≥99%[3][7] |
| Melting Point | 129-131 °C[4] | 169-173 °C[2] | >300 °C[3][7] |
| Storage Conditions | 0-8 °C[1] | Room temperature or 2-8°C[6][8] | 2-8 °C[7] |
| Water Content | Not specified | ca. 10-14% (hydrate)[9] | Not specified |
Performance Comparison: Inhibitory Activity
The primary function of these compounds in a research setting is the inhibition of serine proteases. A key performance indicator is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table presents reported Ki values for the inhibition of various serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| This compound | Trypsin | Data not available. However, structure-activity relationship studies suggest that halogen substitution on the benzamidine ring can influence inhibitory potency. For instance, a study on halogenated benzylamines as urokinase-type plasminogen activator (uPA) inhibitors showed that 4-bromobenzylamine had a stronger inhibitory effect than the non-halogenated analogue[10]. This suggests that the bromo-substitution on 3-Bromobenzamidine may enhance its binding to the S1 pocket of serine proteases[10][11]. |
| Benzamidine hydrochloride | Trypsin | 19 µM[12], 21 µM, 35 µM[8][10] |
| Plasmin | 350 µM[8][10] | |
| Thrombin | 220 µM[8][10], 320 µM | |
| uPA | 97 µM | |
| 4-Aminobenzamidine dihydrochloride | Trypsin | Strong inhibitor (specific Ki not consistently reported, but noted for its high affinity) |
| uPA | 82 µM |
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for two key quality control and performance assessment experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and its alternatives by separating the main compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Reference standards for each compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA. A typical starting condition could be 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the initial mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
UV detection wavelength: Approximately 230 nm (or the λmax of the specific compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound and its alternatives against a specific serine protease (e.g., trypsin).
Instrumentation:
-
Microplate reader with absorbance or fluorescence detection capabilities
-
Temperature-controlled incubator (37°C)
Reagents:
-
Serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate for the specific protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO or water)
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The final substrate concentration should be at or below its Michaelis-Menten constant (Km).
-
Inhibitor Dilutions: Prepare a serial dilution of each inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader at a specific wavelength (e.g., 405 nm for the p-nitroaniline product of the trypsin substrate).
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive inhibition) to calculate the Ki value.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in quality control and inhibitor selection, the following diagrams illustrate a typical experimental workflow and the logical decision-making process.
Caption: Workflow for determining the Ki value of a serine protease inhibitor.
Caption: Decision-making process for selecting a suitable serine protease inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3-Bromobenzamidine Hydrochloride: A Step-by-Step Guide
The proper disposal of 3-Bromobenzamidine hydrochloride is a critical component of laboratory safety and environmental responsibility. As a substance that can be harmful if swallowed, inhaled, or in contact with skin, and an irritant to the eyes, skin, and respiratory system, it is imperative to follow stringent disposal protocols.[1] Disposal of this and other chemical wastes is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[2][3][4] Therefore, all disposal procedures must be conducted in accordance with institutional guidelines, typically managed by an Environmental Health and Safety (EHS) department.[2][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a particle respirator.[6]
Work should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound, whether unused, expired, or contaminated, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[7] Store it in a dedicated and compatible container.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid.[8][9] The original product container is often a suitable choice.[7] The container must be in good condition, free from rust or leaks.[8]
-
Labeling: As soon as the first waste is added, the container must be labeled.[5] Affix a "Hazardous Waste" tag provided by your EHS department. The label must include:
-
Full Chemical Name: "this compound" (do not use abbreviations or chemical formulas).[2][7]
-
Composition: If in a solution, list all components and their percentages, including water.[7]
-
Contact Information: The name and contact number of the principal investigator or responsible person.[2]
-
Location: The building and room number where the waste was generated.[2]
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][10]
-
Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents or bases.[10][11]
Step 4: Arranging for Disposal
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.[5]
-
Do not transport hazardous waste yourself. Trained EHS staff or certified contractors must handle the collection.[5]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Sink Disposal: Do not pour the chemical or its solutions down the drain.[2][12] This is prohibited as it can interfere with wastewater treatment processes and harm the environment.[6]
-
Regular Trash: Do not discard the chemical in the solid waste trash.[2] This applies to the pure chemical as well as to labware or materials contaminated with it.
Handling Spills and Empty Containers
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
For solid spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal as hazardous waste.[1][6]
-
Wash the spill area thoroughly with soap and water.
-
All cleanup materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5]
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) to remove all residue.[5][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled.[5]
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Disposal Method | Collection as hazardous waste through institutional EHS. | [2][5] |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA). | [2][3][4] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. | [2][6][12] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. capotchem.cn [capotchem.cn]
- 7. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-Bromobenzamidine hydrochloride (CAS No: 16796-52-4). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks. This compound is an irritant and should be handled with care.
Hazard Identification and Safety Precautions
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and is an irritant.[1] It is crucial to understand the potential hazards associated with this chemical to handle it safely.
Summary of Hazards:
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: The substance is harmful if ingested.[2]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Weighing and Handling Solid Compound | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[5] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use in a chemical fume hood. If not possible, a NIOSH-approved respirator for dust is recommended.[6] |
| Preparation of Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] - Eye Protection: Chemical splash goggles and a face shield.[5][7] - Lab Coat: Chemical-resistant lab coat or apron.[5] - Respiratory Protection: All work should be performed in a certified chemical fume hood.[8] |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield.[5][7] - Body Protection: Chemical-resistant suit or apron.[4] - Respiratory Protection: A full-face respirator with appropriate cartridges may be necessary depending on the spill size.[6] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
Keep the container tightly closed.[2] The compound is also light-sensitive.[2]
2. Experimental Protocol: Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Ensure a chemical fume hood is certified and functioning correctly.
-
Pre-calculation: Determine the required mass of this compound and the volume of the solvent needed to achieve the desired concentration.
-
Weighing: In the chemical fume hood, carefully weigh the required amount of the solid compound onto a weigh boat. Avoid generating dust.[3]
-
Dissolution: Transfer the powder to an appropriate container. Using a calibrated pipette, add the desired solvent to the container.
-
Mixing: Gently swirl the container to dissolve the compound completely. If necessary, use a vortex mixer.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Immediately call a poison center or doctor.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[2][6] Call a POISON CENTER or doctor if you feel unwell.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated weigh boats, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not discharge into sewers or waterways.[3]
Operational Workflow for Handling this compound
Caption: Operational Workflow for Handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. leelinework.com [leelinework.com]
- 5. support.hpe.com [support.hpe.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. ehs.com [ehs.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
